2(5H)-Furanone, 5-(acetyloxy)-
Description
Overview of 2(5H)-Furanone Derivatives in Contemporary Chemical Research
The 2(5H)-furanone scaffold, an α,β-unsaturated γ-lactone, is a core structural motif found in numerous natural products and serves as a crucial pharmacophore in medicinal chemistry. mdpi.comnih.govresearchgate.net For decades, these heterocyclic compounds have attracted considerable research interest due to their wide spectrum of biological activities. unipi.it Scientific literature extensively documents their potential as anti-inflammatory, antitumor, antimicrobial, antifungal, and antioxidant agents. researchgate.netnih.govontosight.ai
In recent years, furanone derivatives have been actively investigated as potential antimicrobial and biofilm-preventing agents. nih.govfrontiersin.org Certain brominated 2(5H)-furanones, for instance, have shown the ability to inhibit bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence and biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa. unipi.itnih.gov The versatility of the furanone ring allows for extensive chemical modification, making it a valuable building block in the synthesis of complex molecules and new therapeutic agents. researchgate.netnih.gov This has spurred continuous development of synthetic methodologies to access diverse furanone derivatives. unipi.itresearchgate.net
Structural Features and Core Reactivity of the 2(5H)-Furanone Scaffold
The 2(5H)-furanone, or butenolide, ring is a five-membered heterocycle containing an endocyclic oxygen atom and a lactone functionality. nih.gov Its defining structural feature is the α,β-unsaturated carbonyl system, which imparts characteristic reactivity to the molecule. mdpi.comnih.gov This conjugation makes the ring susceptible to nucleophilic attack, typically at the C4 (Michael addition) or C5 position, and also influences the reactivity of the C=C double bond in cycloaddition reactions. mdpi.comresearchgate.net
The reactivity of the scaffold can be significantly tuned by the nature and position of substituents. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids) are highly reactive compounds. mdpi.comnih.gov They possess two labile halogen atoms and can exist in equilibrium with an open-chain aldehyde form, (Z)-2,3-dihalo-4-oxo-butenoic acid, particularly in the presence of bases. mdpi.comnih.gov This dual reactivity allows for a wide range of transformations, including substitution of the halogens, reactions at the C5-hydroxyl group, and reactions involving the acyclic form with nucleophiles like amino acids. mdpi.comnih.govnih.gov
The general reactivity of the 2(5H)-furanone scaffold is summarized in the table below.
| Reaction Type | Position(s) | Description |
| Nucleophilic Substitution | C4, C5 | The halogen atoms in mucohalic acids or other leaving groups at C4 and C5 can be displaced by various nucleophiles such as amines, thiols, and selenols. mdpi.comnih.govresearchgate.net |
| Michael Addition | C4 | The conjugated system allows for 1,4-addition of nucleophiles to the C4 position. |
| Aldol (B89426) Condensation | C5 | Alkylation at the C5 position can be achieved through reactions like the Mukaiyama aldol reaction. nih.gov |
| Cycloaddition | C3-C4 | The double bond can participate as a dipolarophile in [3+2] cycloaddition reactions with species like nitrile oxides. researchgate.netresearchgate.net |
| Reductive Amination | Carbonyl & C4 | Involving the open-chain form, this reaction with amines leads to the formation of γ-butyrolactams. mdpi.comnih.gov |
Specific Academic Interest in 5-(Acetyloxy) Substitution on the Furanone Ring
The presence of a 5-(acetyloxy) group on the 2(5H)-furanone ring introduces specific reactivity and synthetic utility, making it a compound of significant academic interest. The acetyloxy group serves as an effective leaving group, facilitating a variety of substitution and transformation reactions.
A key area of research involves the use of 5-acyloxy-2(5H)-furanone in palladium-catalyzed asymmetric transformations. acs.org These reactions provide enantioselective access to valuable chiral building blocks, demonstrating the compound's role as a strategic precursor in complex organic synthesis. For example, it has been utilized in the enantioselective synthesis of (−)-Aflatoxin B lactone. acs.org
Furthermore, 2(5H)-Furanone, 5-(acetyloxy)- has been the subject of detailed computational and mechanistic studies. Its reaction with aryl nitrile oxides in [3+2] cycloaddition reactions has been investigated using density functional theory (DFT). researchgate.netresearchgate.net These studies analyze the mechanism, selectivity (regio-, chemo-, and stereo-), and electronic factors governing the reaction, highlighting the compound's utility as a model substrate for understanding fundamental cycloaddition processes. researchgate.net The analysis of Parr functions in these studies indicates that the aryl nitrile oxides add across the atomic centers of the furanone with the highest Mulliken atomic spin densities. researchgate.net
Research Trajectories and Unanswered Questions in the Chemistry of 2(5H)-Furanone, 5-(acetyloxy)-
While significant progress has been made, the chemistry of 2(5H)-Furanone, 5-(acetyloxy)- still presents several avenues for future research and unanswered questions. A primary trajectory involves expanding its application in asymmetric catalysis. Developing new catalytic systems that can utilize this substrate to generate a wider array of chiral products with high efficiency and selectivity remains a key goal.
Although the broader class of furanones is known for diverse biological activities, the specific bioactivity of 2(5H)-Furanone, 5-(acetyloxy)- is not as extensively documented as that of other derivatives, such as the halogenated or sulfonyl-substituted variants. nih.govsemanticscholar.org A systematic investigation into its antimicrobial, anticancer, or quorum sensing inhibitory properties could reveal novel therapeutic potential.
Furthermore, many mechanistic questions in the broader field of furanone chemistry remain. For instance, it is not fully understood if all furanone derivatives exert their quorum sensing inhibition effects through the same molecular mechanism, and how the specific structure, such as a 5-acetyloxy group, influences the mode of action. ulster.ac.uk Future research could focus on identifying the specific molecular targets of this compound in biological systems. Continued computational studies could also provide deeper insights into its reactivity, guiding the rational design of new synthetic transformations and functional molecules.
Compound Data
Physicochemical Properties of 2(5H)-Furanone, 5-(acetyloxy)-
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (5-oxo-2H-furan-2-yl) acetate (B1210297) | nih.gov |
| Molecular Formula | C₆H₆O₄ | nih.gov |
| Molecular Weight | 142.11 g/mol | nih.gov |
| CAS Number | 14032-72-5 | nih.gov |
| Exact Mass | 142.02660867 Da | nih.gov |
| XLogP3-AA | 0.2 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2(5H)-Furanone |
| 2(5H)-Furanone, 5-(acetyloxy)- |
| 3,4-Dibromo-5-hydroxy-2(5H)-furanone (Mucobromic acid) |
| 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric acid) |
| 3-Chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone |
| (Z)-2,3-dihalo-4-oxo-butenoic acid |
| (−)-Aflatoxin B lactone |
| Aryl nitrile oxides |
| Methyl chloroformate |
| Diisopropylethylamine |
Structure
3D Structure
Properties
IUPAC Name |
(5-oxo-2H-furan-2-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-4(7)9-6-3-2-5(8)10-6/h2-3,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJQBZQCYVOVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337050 | |
| Record name | 2(5H)-Furanone, 5-(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14032-72-5 | |
| Record name | 2(5H)-Furanone, 5-(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to the 2(5H)-Furanone, 5-(acetyloxy)- Core
Traditional synthetic strategies provide robust and well-documented pathways to the 5-(acetyloxy)-2(5H)-furanone scaffold. These methods often involve multi-step sequences, including cyclization and rearrangement reactions, that are foundational in organic synthesis.
Condensation Reactions and Intramolecular Cyclization Pathways
One of the primary routes to the 2(5H)-furanone core involves the oxidation and subsequent intramolecular rearrangement of furan-based platform chemicals. Furfural (B47365), a renewable feedstock, can serve as a key starting material. The synthesis of 5-hydroxy-2(5H)-furanone, the direct precursor to the target compound, can be achieved through a Rose Bengal sensitized photo-oxidation of furfural, which proceeds in quantitative yield. unipi.it This intermediate can then be readily acetylated using standard chemical methods to yield 2(5H)-Furanone, 5-(acetyloxy)-.
This transformation pathway can be conceptualized as an initial condensation with an oxidizing agent, leading to an unstable intermediate that undergoes a rapid intramolecular cyclization and rearrangement to form the stable lactone ring of the 5-hydroxy-2(5H)-furanone.
Intermolecular Cyclization of Substituted Acetoxy Ketones
The intermolecular cyclization of ketone-containing substrates is a fundamental strategy for building heterocyclic rings. The most classic example in furan (B31954) synthesis is the Paal-Knorr synthesis, which involves the acid-catalyzed dehydration of 1,4-dicarbonyl compounds to form a furan ring. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction proceeds via protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a cyclized hemiacetal intermediate that subsequently dehydrates to the aromatic furan. wikipedia.org
While a direct intermolecular cyclization starting from a discrete substituted acetoxy ketone to form 2(5H)-Furanone, 5-(acetyloxy)- is not a prominently cited specific pathway, the underlying principle of condensing dicarbonyl precursors remains a cornerstone of furan and furanone chemistry.
PhI(OAc)₂-Promoted Rearrangements Leading to Furanone Ring Systems
A more specialized and elegant approach involves the use of hypervalent iodine reagents to induce oxidative rearrangements. Specifically, the reaction of 4-hydroxy-2-cyclobutenones with Phenyliodine(III) diacetate (PhI(OAc)₂) in a solvent like 1,2-dichloroethane (B1671644) at reflux temperatures promotes a ring expansion to yield 5-acetoxy-2(5H)-furanones. wikipedia.org The mechanism is proposed to involve the formation of a hypervalent iodine intermediate, which undergoes ring cleavage followed by a recyclization of the resulting acyl cation with a carbonyl oxygen to form the more stable five-membered furanone ring. wikipedia.org Using methanol (B129727) as a solvent and nucleophile in this reaction can lead to the formation of 5-methoxy-2(5H)-furanones in even better yields. wikipedia.org
| Starting Material | Reagent | Solvent | Product |
|---|---|---|---|
| 4-hydroxy-2-cyclobutenones | PhI(OAc)₂ | 1,2-dichloroethane | 5-acetoxy-2(5H)-furanones |
| 4-hydroxy-2-cyclobutenones | PhI(OAc)₂ | Methanol | 5-methoxy-2(5H)-furanones |
Catalytic and Sustainable Synthesis Approaches
Modern synthetic chemistry places a strong emphasis on sustainability, efficiency, and the use of renewable resources. Catalytic methods are at the forefront of these efforts, providing greener alternatives to traditional stoichiometric reactions.
Catalytic Aerobic Oxidation of Renewable Furfural
A significant sustainable route involves the direct catalytic aerobic oxidation of furfural. While the primary goal of this process is often the production of maleic anhydride (B1165640), 5-acetoxy-2(5H)-furanone is generated as a highly valuable co-product. alfa-chemistry.com This transformation utilizes a dual-catalyst system, typically comprising a heteropoly acid like H₅PV₂Mo₁₀O₄₀ and a co-catalyst such as Cu(CF₃SO₃)₂. alfa-chemistry.com The reaction is performed in a mixed solvent system of acetonitrile (B52724) and acetic acid, where acetic acid also serves as the acetyl group donor. alfa-chemistry.com The use of molecular oxygen as the terminal oxidant makes this process environmentally benign.
| Catalyst System | Solvent | Conditions | Yield (Maleic Anhydride) | Yield (5-acetoxy-2(5H)-furanone) |
|---|---|---|---|---|
| H₅PV₂Mo₁₀O₄₀ and Cu(CF₃SO₃)₂ | Acetonitrile/Acetic Acid | 110°C, 20 atm O₂, 14 h | 54.0% | ~7.5% |
Chemoenzymatic Synthesis and Biocatalytic Transformations
Chemoenzymatic strategies combine the efficiency of traditional chemical synthesis with the high selectivity of biocatalysts. A key biocatalytic transformation for producing 2(5H)-Furanone, 5-(acetyloxy)- is the enzyme-catalyzed acylation of its precursor, 5-hydroxy-2(5H)-furanone. Lipases are particularly effective for this transformation.
Research has shown that lipase (B570770) R from Penicillium roqueforti, when immobilized, can effectively catalyze the acylation of 5-hydroxy-2(5H)-furanone using vinyl acetate (B1210297) as the acyl donor. This reaction, conducted in a cyclohexane-butyl acetate solvent system at ambient temperature, is an example of a second-order asymmetric transformation. The unreactive enantiomer of the starting material racemizes during the reaction, which allows for a theoretical conversion of up to 100% to a single enantiomer of the product. At 90% conversion, the 5-(acetyloxy)-2(5H)-furanone product was obtained with an enantiomeric excess of 100%.
Electrochemical Methods for Furanone Synthesis and Derivatization
Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical synthesis, providing unique pathways for the formation and derivatization of the 2(5H)-furanone scaffold. These techniques can facilitate reactions under mild conditions, often avoiding the need for harsh reagents.
One notable application is the electrocatalytic oxidation of renewable resources like furfural to produce key intermediates. For instance, the oxidation of furfural can yield 5-hydroxy-2(5H)-furanone, a direct precursor to the target molecule, 5-(acetyloxy)-2(5H)-furanone. researchgate.netchemrxiv.org Studies have shown that using water as the oxygen source with metal chalcogenides like Copper(II) sulfide (B99878) (CuS) as electrocatalysts can lead to high selectivity and conversion rates for this transformation. researchgate.net
Electrochemical reduction is another valuable tool. The reduction of 5-alkoxy derivatives of dihalomuco acids on lead electrodes in the presence of a proton source like acetic acid has been used to synthesize 5-alkoxy-3-chloro-2(5H)-furanones. nih.govresearchgate.net The mechanism of these reductions can vary, with some reactions proceeding via the anionoid elimination of a substituent from the C5 position, while others involve the competing elimination of a chloride ion. researchgate.netresearchgate.net The specific pathway can often be identified by the morphology of cyclic voltammograms. researchgate.netresearchgate.net
These electrochemical approaches are summarized in the table below, highlighting the versatility of this methodology in furanone chemistry.
| Method | Starting Material | Product | Key Conditions |
| Electrocatalytic Oxidation | Furfural | 5-Hydroxy-2(5H)-furanone | CuS electrocatalyst, H₂O as oxygen source researchgate.net |
| Electrochemical Reduction | 5-Alkoxy derivatives of mucochloric acid | 5-Alkoxy-3-chloro-2(5H)-furanones | Lead electrode, acetonitrile, acetic acid researchgate.net |
| Electrochemical Reduction | 5-Arylsulfanyl-3,4-dichloro-2(5H)-furanones | 3,4-Dichloro-2(5H)-furanone | Acetonitrile, elimination of aryl-sulfur group researchgate.netresearchgate.net |
Stereoselective Synthesis and Chiral Control
The biological activity of furanone derivatives is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to control the absolute configuration of chiral centers, particularly at the C5 position, is of paramount importance.
Enantioselective Approaches to Chiral 5-Substituted 2(5H)-Furanones
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies have been successfully employed for the synthesis of chiral 5-substituted 2(5H)-furanones.
Organocatalysis has emerged as a powerful tool. For example, the first enantioselective direct vinylogous aldol (B89426) reaction of 3,4-dibromo-2(5H)-furanone with aryl aldehydes was achieved using an axially chiral guanidine (B92328) base as a catalyst. unipi.it This reaction furnished optically active 5-substituted furanones with both high diastereoselectivity and excellent enantioselectivity for the major syn-stereoisomers. unipi.it
Metal-catalyzed reactions also play a crucial role. Highly enantioselective copper-catalyzed conjugate additions of dialkylzinc reagents to furanones have been developed using amino-acid-based phosphanes as chiral ligands. nih.gov Another approach involves the synthesis of optically active sulfur-containing 2(5H)-furanones, which begins with stereochemically pure starting materials like 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones, ensuring the chirality is carried through the synthetic sequence. nih.govnih.gov
| Method | Reactants | Catalyst/Chiral Auxiliary | Product Type | Enantioselectivity |
| Vinylogous Aldol Reaction | 3,4-Dibromo-2(5H)-furanone, Aryl aldehydes | Axially chiral guanidine base | Optically active 5-[hydroxy(aryl)methyl]furanones | Excellent unipi.it |
| Conjugate Addition | 2(5H)-Furanone, Dialkylzinc reagents | Copper/amino-acid-based phosphane ligand | Chiral 5-alkyl-dihydrofuranones | High nih.gov |
| Nucleophilic Substitution | 5-(l)-menthyloxy-2(5H)-furanone, Thiols | l-menthol (chiral auxiliary) | Optically active 4-thio-5-menthyloxy-furanones | High nih.govnih.gov |
Diastereoselective Strategies and Control of Stereochemistry
When a molecule has multiple stereocenters, diastereoselective reactions are employed to control the relative configuration between them. The spatial arrangement of atoms within a molecule is fundamental to its chemical and physical properties, a core principle of stereochemistry. rijournals.com
In the context of 2(5H)-furanones, diastereoselectivity is often addressed in conjunction with enantioselectivity. The aforementioned organocatalytic vinylogous aldol reaction not only set the absolute configuration at the new stereocenter but also controlled the relative stereochemistry, yielding the syn-diastereomer with high selectivity. unipi.it
Higher-order cycloaddition reactions have also been developed under Brønsted base catalysis. For example, the diastereoselective [8 + 2]-cycloaddition between 5-substituted-furan-2(3H)-ones (acting as 2π-components) and 8,8-dicyanoheptafulvene (acting as an 8π-component) leads to the formation of complex polycyclic products containing the γ-butyrolactone motif with controlled stereochemistry. acs.org The synthesis of 5-(1′-hydroxyalkyl)-3-methylidenetetrahydro-2-furanones has also been achieved with high diastereo- and enantioselectivity, demonstrating precise control over the formation of multiple chiral centers. researchgate.net
Enzymatic Kinetic Resolution Techniques
Enzymatic kinetic resolution is a powerful method for separating enantiomers from a racemic mixture. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted.
Lipase-catalyzed dynamic kinetic resolution has been specifically applied to 5-hydroxy-2(5H)-furanones. ru.nl In a typical kinetic resolution, a racemic mixture of a 5-hydroxy-2(5H)-furanone can be subjected to acetylation using an acyl donor in the presence of a lipase. The enzyme will selectively acylate one enantiomer, for example, the (R)-enantiomer, to form (R)-5-(acetyloxy)-2(5H)-furanone, while the (S)-5-hydroxy-2(5H)-furanone remains largely unreacted. The two compounds, now having different functional groups, can then be separated.
This technique is widely applicable, with lipases being used for the kinetic resolution of various chiral building blocks through enantioselective esterification or transesterification. researchgate.netmdpi.com The efficiency of the resolution is often influenced by the choice of enzyme, solvent, and acyl donor. mdpi.com Combining kinetic resolution with in-situ racemization of the slower-reacting enantiomer can lead to theoretical yields of up to 100% for a single enantiomer. nih.gov
Synthesis of Functionalized and Substituted 2(5H)-Furanone Derivatives
The introduction of various functional groups onto the 2(5H)-furanone ring is crucial for modifying its chemical properties and biological activity. Synthetic strategies have been developed to incorporate halogen, alkoxy, and aryl substituents at various positions of the furanone core.
Introduction of Halogen, Alkoxy, and Aryl Substituents
Halogen Substituents: Halogenated furanones are important synthetic intermediates. Bromination of the furanone ring can be achieved by the addition of bromine across the double bond, followed by an elimination reaction mediated by a base like triethylamine (B128534) (Et₃N) to re-form the α,β-unsaturated system. unipi.it For example, 3-bromo-2(5H)-furanone can be synthesized from 2(5H)-furanone in this manner. unipi.it The synthesis of various bromine- and chlorine-substituted 4-methyl-2(5H)-furanones has also been demonstrated using starting materials like 4-(hydroxymethyl)-2(5H)-furanone. nih.govacs.org
Alkoxy Substituents: Alkoxy groups, particularly at the C5 position, are common features in furanone chemistry. 5-Alkoxy-2(5H)-furanones can be synthesized from furfural, a bio-based starting material. rsc.org A four-step protocol starting from furfural has been used to synthesize 3-bromo-5-methoxy-2(5H)-furanone. unipi.it This involves the photo-oxidation of furfural to 5-hydroxy-2(5H)-furanone, followed by acetalization with methanol. unipi.it Another method involves the rhodium-catalyzed carbonylation of disubstituted acetylenes in the presence of an alcohol, which directly incorporates the alkoxy group from the solvent to form 5-alkoxy-3,4-disubstituted-2(5H)-furanones.
Aryl Substituents: The introduction of aryl groups is often accomplished using transition-metal-catalyzed cross-coupling reactions. Methods like the Suzuki-Miyaura, Stille, and Heck reactions are widely used to form carbon-carbon bonds between the furanone ring and an aryl group. tandfonline.com For instance, 4-aryl-substituted 2(5H)-furanones have been prepared from 4-tosyl-2(5H)-furanone using nickel-catalyzed Suzuki-Miyaura cross-couplings. tandfonline.comtandfonline.com 5-Arylated 2(5H)-furanones can be prepared from mucohalogen acids via electrophilic substitution reactions. oup.com Furthermore, Friedel-Crafts-type reactions, catalyzed by Lewis acids such as Indium(III) triflate (In(OTf)₃), can be used to react 3,4-dibromo-2(5H)-furanone with electron-rich arenes to yield 5-aryl-3,4-dibromo-2(5H)-furanones. unipi.it
The following table summarizes these functionalization strategies.
| Substituent | Method | Key Reagents/Catalysts | Position of Substitution |
| Halogen (Br) | Addition-Elimination | Br₂, Et₃N | C3 unipi.it |
| Alkoxy (OR) | From Furfural | O₂, Methanol | C5 unipi.it |
| Alkoxy (OR) | Carbonylation of Alkynes | Rh₄(CO)₁₂, Alcohol | C5 |
| Aryl (Ar) | Suzuki-Miyaura Coupling | Ni(0)/PCy₃, Arylboronic acid | C4 tandfonline.comtandfonline.com |
| Aryl (Ar) | Friedel-Crafts Reaction | In(OTf)₃, Arene | C5 unipi.it |
Synthesis of Glycoconjugates and Related Heterocycles
The 5-(acetyloxy) group on the 2(5H)-furanone ring serves as a proficient leaving group, rendering the C5 carbon susceptible to nucleophilic substitution. This reactivity is a cornerstone for the synthesis of more complex molecular architectures, including glycoconjugates and various heterocyclic systems. While the core reactivity lies in the displacement of the acyloxy substituent, much of the documented research utilizes halogenated analogs, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, as precursors which are then acylated at the C5 position to facilitate these transformations.
Glycoconjugate Synthesis
A key strategy for the synthesis of glycoconjugates involves the modification of 3,4-dichloro-5-hydroxy-2(5H)-furanone, a derivative of mucochloric acid. In a typical reaction sequence, the hydroxyl group is first activated. For instance, treatment with methyl chloroformate in the presence of a base like diisopropylethylamine (Hünig's base) converts the hydroxyl group into a more labile methoxycarbonyloxy group. researchgate.netmdpi.comnih.gov This carbonate derivative readily undergoes nucleophilic substitution by amino alcohols, creating a linker between the furanone core and a terminal hydroxyl group. researchgate.netmdpi.comnih.gov
The resulting 5-(ω-hydroxyalkylamino)-3,4-dichloro-2(5H)-furanone derivatives are then coupled with peracetylated glucals. This addition reaction is efficiently catalyzed by triphenylphosphine (B44618) hydrobromide (TPHB) in an anhydrous solvent like dichloromethane (B109758) at room temperature. researchgate.netmdpi.comnih.gov The coupling proceeds with high stereospecificity with respect to the sugar ring, predominantly forming the α-D-anomer. researchgate.net This multi-step process provides a reliable pathway to novel glycoconjugates where a sugar moiety is tethered to the furanone ring. mdpi.comnih.gov
| Furanone Reactant | Sugar Reactant | Catalyst | Solvent | Yield | Primary Anomer |
|---|---|---|---|---|---|
| 5-(N-hydroxyethyl)amino-3,4-dichloro-2(5H)-furanone | Peracetylated D-glucal | TPHB | Dichloromethane | Very Good researchgate.net | α-D researchgate.net |
| 5-(ω-hydroxyalkylamino) mucochloric acid derivatives | Peracetylated glucals | TPHB | Dichloromethane | Not specified | α-D researchgate.net |
Synthesis of Related Heterocycles
The versatility of acyloxy-2(5H)-furanones as synthons extends to the creation of a diverse range of heterocyclic compounds through various chemical transformations.
Ring Transformations and Expansions: The furanone ring itself can be transformed into different heterocyclic systems. For example, reactions of 3,4-dihalo-5-hydroxy-2(5H)-furanone or its 5-aryl derivatives with hydrazine (B178648) and its derivatives in acidic aqueous solutions at elevated temperatures lead to a ring transformation, yielding 4,5-dihalogeno-3(2H)-pyridazinones in satisfactory yields (35–90%). nih.govmdpi.com
Synthesis of Sulfur-Containing Heterocycles: Optically active 4-arylsulfanyl derivatives of 2(5H)-furanone can be synthesized from the O-acylation of 3,4-dihalo-5-hydroxy-2(5H)-furanones followed by reaction with aromatic thiols. researchgate.net Furthermore, 5-alkoxy derivatives of 3,4-dihalo-2(5H)-furanones react with potassium selenocyanate (B1200272) (KSeCN) to yield products of substitution at the C4 position. nih.govmdpi.com These sulfur- and selenium-containing furanones are precursors to more complex heterocyclic structures. researchgate.net
Cycloaddition Reactions: The double bond of the furanone ring can participate in cycloaddition reactions. The [3+2] cycloaddition reaction between 5-acetoxy-2(5H)-furanone and aryl nitrile oxides has been studied computationally and experimentally, leading to the formation of 2-isoxalines. researchgate.net These cycloadducts are valuable intermediates for further synthetic modifications.
Formation of Tricyclic Systems: A notable application involves the reaction of 3,4,5-trichloro-2(5H)-furanone, a highly reactive derivative, with bifunctional ortho-nucleophiles. This one-step reaction under mild conditions can generate novel five-six-six tricyclic 2(5H)-furanone heterocycles. semanticscholar.org For example, reacting 3,4,5-trichloro-2(5H)-furanone with catechol in the presence of potassium carbonate yields a benzo[b]furo[3,2-e] researchgate.netnih.govdioxin-2(9aH)-one derivative. semanticscholar.org
| Furanone Precursor | Reagent(s) | Resulting Heterocycle Class | Reaction Type |
|---|---|---|---|
| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Hydrazine derivatives | 4,5-Dihalogeno-3(2H)-pyridazinone nih.govmdpi.com | Ring Transformation |
| 5-(Acyloxy)-3,4-dihalo-2(5H)-furanone | Aromatic thiols | 4-Arylsulfanyl-2(5H)-furanone researchgate.net | Nucleophilic Substitution |
| 5-Acetoxy-2(5H)-furanone | Aryl nitrile oxides | 2-Isoxaline researchgate.net | [3+2] Cycloaddition |
| 3,4,5-Trichloro-2(5H)-furanone | Catechol, K₂CO₃ | Tricyclic Benzo[b]furo researchgate.netnih.govdioxinone semanticscholar.org | Condensation/Cyclization |
Chemical Reactivity and Mechanistic Studies
Electronic Properties and Intrinsic Reactivity of the 2(5H)-Furanone, 5-(acetyloxy)- Ring System
The reactivity of the 2(5H)-furanone core is significantly influenced by its substituents. In the case of 2(5H)-Furanone, 5-(acetyloxy)-, the ester group at the C-5 position plays a crucial role in modulating the electronic landscape of the molecule.
Influence of the 5-(Acetyloxy) Group on Electrophilicity and Nucleophilicity
The 2(5H)-furanone ring itself contains a carbonyl group conjugated with a double bond, which inherently makes the ring electrophilic, particularly at the C-4 and C-2 positions. mdpi.comnih.gov The presence of the 5-(acetyloxy) group, an electron-withdrawing group, further enhances the electrophilic character of the furanone ring. Computational studies on 5-acetoxy-2(5H)-furanone have shown that this compound can act as an electrophile in cycloaddition reactions. researchgate.netresearchgate.netbohrium.com
Analysis of electrophilic and nucleophilic Parr functions indicates that in reactions with aryl nitrile oxides, the 5-acetoxy-2(5H)-furanone behaves as the electrophilic component. researchgate.net The viability of these reactions is dependent on the electrophilic and nucleophilic character of the reacting species. researchgate.net The local electrophilicity and nucleophilicity indices calculated for the terminal sites of the furanone (C4 and C5) show that the C5 atom is the most electrophilic site. researchgate.net This heightened electrophilicity at C-5 makes it susceptible to nucleophilic attack, a key aspect of its reactivity.
Analysis of Conjugation Effects and Aromaticity Considerations
However, the concept of aromaticity can be relevant in the context of reaction transition states. Studies on the deprotonation of 3(2H)-furanone have shown a significant degree of aromatic stabilization in the transition state. acs.orgnih.gov This suggests that reactions involving the formation of intermediates with increased electron delocalization might be favored. For 5-substituted 2(5H)-furanones, the nature of the substituent at C-5 can influence the electronic distribution and potentially the stability of charged or radical intermediates. Highly aromatic furanone metabolites have been isolated from natural sources, indicating that extended conjugation and aromaticity are achievable in more complex furanone-containing structures. acs.orgnih.gov
Equilibrium Between Cyclic and Acyclic Forms (Ring Opening/Closing)
An important characteristic of 5-hydroxy-2(5H)-furanones is their existence in a ring-chain tautomeric equilibrium with their acyclic isomer, cis-β-formylacrylic acid. wikipedia.org This equilibrium is influenced by the surrounding conditions. For instance, under acidic conditions, the acyclic form of mucochloric acid can react with primary amino groups. mdpi.comnih.gov While direct studies on the ring-opening of 5-acetoxy-2(5H)-furanone are not prevalent in the provided results, the reactivity of the closely related 5-hydroxy derivative suggests that under certain conditions, particularly those that could facilitate the hydrolysis of the acetate (B1210297) group, a similar equilibrium could be established. Theoretical studies have been performed on the ring-chain tautomerism of (Z)-3-formyl-acrylic acid and its tautomer 5-hydroxy-furan-2(5H)-one. researchgate.net
Reactions Involving the Acetyloxy Moiety at C-5
The acetyloxy group at the C-5 position is a key functional handle, enabling a variety of chemical transformations through nucleophilic substitution.
Nucleophilic Substitution Reactions (e.g., with N-, O-, S-, Se-Nucleophiles)
The 5-acetoxy group can act as a leaving group, allowing for its displacement by various nucleophiles. This reactivity is well-documented for related 5-substituted 2(5H)-furanones.
N-Nucleophiles: The reaction of 5-alkoxy-2(5H)-furanones with amines leads to the formation of β-amino-γ-butyrolactones. psu.edu Specifically, 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone reacts with secondary amines to give 5-amino derivatives. nih.govsemanticscholar.org The reaction of 5-methoxy-3,4-di[(4-methylphenyl)sulfanyl]-2(5H)-furanone with nitrogen-containing nucleophiles like ammonia, benzylamine, and hydrazine (B178648) has also been reported to yield various nitrogen-containing heterocycles. butlerov.com In some cases, the reaction with amines can lead to ring transformation products. mdpi.commdpi.com
O-Nucleophiles: Palladium-catalyzed stereospecific allylic substitution of 5-acetoxy-2(5H)-furanone by alcohols has been reported. acs.org Phenols can also act as efficient nucleophiles, reacting with 5-methyl carbonates of mucochloric acid to yield 5-phenoxy derivatives. mdpi.comnih.gov
S-Nucleophiles: The reaction of mucochloric acid with thiophenols under acidic conditions can furnish 5-thioaryl derivatives. nih.govnih.govsemanticscholar.orgresearchgate.net Several 4-thio-4,5-dihydro-2(3H)-furanones have been prepared through the conjugate addition of various thionucleophiles to 2(5H)-furanones. researchgate.net Depending on the reaction conditions, substitution with mercaptans can occur at either the C-4 or C-5 position of the furanone ring. mdpi.comnih.gov
Se-Nucleophiles: 5-Alkoxy-3,4-dihalo-2(5H)-furanones react with potassium selenocyanate (B1200272), resulting in substitution at the C-4 position. mdpi.comnih.gov Selenophenols have also been shown to displace a chlorine atom at the C-4 position in a 5-ethoxy derivative of mucochloric acid. mdpi.com While these examples are on halo-substituted furanones, they demonstrate the feasibility of reactions with selenium nucleophiles in this class of compounds.
The following table summarizes the types of nucleophilic substitution reactions at the C-5 position of 2(5H)-furanone derivatives.
| Nucleophile Type | Example Nucleophile | Product Type |
| Nitrogen | Secondary Amines | 5-Amino-2(5H)-furanones |
| Oxygen | Alcohols, Phenols | 5-Alkoxy/Phenoxy-2(5H)-furanones |
| Sulfur | Thiophenols | 5-Thioaryl-2(5H)-furanones |
| Selenium | Potassium Selenocyanate | 4-Selenocyanato-2(5H)-furanones |
| Substitution at C-4 in a dihalo-substituted furanone. |
Esterification and Etherification of Related Hydroxyl Furanones
The parent compound for many C-5 substituted furanones is 5-hydroxy-2(5H)-furanone. This hydroxyl group can undergo typical alcohol reactions, such as esterification and etherification, to generate a variety of derivatives, including the title compound, 5-(acetyloxy)-2(5H)-furanone.
Esterification: 5-Hydroxy-3,4-dichloro-2(5H)-furanone (mucochloric acid) readily reacts with acylating agents like acyl chlorides and anhydrides in the presence of a base. nih.gov For example, treatment with methyl chloroformate yields the corresponding carbonate. nih.govmdpi.com This esterification is a key step in creating a more labile leaving group for subsequent nucleophilic substitution reactions.
Etherification: The hydroxyl group of mucochloric acid can also be converted into ethers. nih.gov For instance, acetalization of 5-hydroxy-2(5H)-furanone with methanol (B129727) provides the corresponding 5-methoxy derivative. unipi.it
The table below provides examples of esterification and etherification of 5-hydroxy-2(5H)-furanone derivatives.
| Reaction Type | Reagent | Product |
| Esterification | Acyl Chlorides/Anhydrides | 5-Acyloxy-2(5H)-furanones |
| Esterification | Methyl Chloroformate | 5-Methoxycarbonyloxy-2(5H)-furanone |
| Etherification | Methanol | 5-Methoxy-2(5H)-furanone |
Reactivity of the Endocyclic Olefinic Bond
The endocyclic C=C double bond in 5-(acetyloxy)-2(5H)-furanone is a key site of reactivity, participating in a variety of addition reactions. Its electron-deficient nature, due to conjugation with the lactone carbonyl group, makes it susceptible to attack by nucleophiles and a reactive partner in cycloadditions and photoreactions.
The olefinic bond of 5-(acetyloxy)-2(5H)-furanone readily participates in cycloaddition reactions, most notably [3+2] dipolar cycloadditions with nitrile oxides. These reactions provide a pathway to 2-isoxazolines, which are valuable intermediates in organic synthesis. researchgate.net
Computational studies using Density Functional Theory (DFT) have been employed to investigate the mechanism and selectivity of the [3+2] cycloaddition between aryl nitrile oxides and 5-(acetyloxy)-2(5H)-furanone. researchgate.netbohrium.com These studies reveal that the reaction proceeds through an asynchronous, one-step concerted mechanism. researchgate.netbohrium.com The calculations, performed with various hybrid density functionals like M06-2X, B3LYP, and MPWB1K, indicate a high degree of regio-, chemo-, diastereo-, and stereoselectivity. researchgate.netresearchgate.net However, the enantioselectivity is generally poor. researchgate.net
The regioselectivity of the cycloaddition is not significantly affected by the nature of the substituent on the aryl nitrile oxide. researchgate.net Analysis of global electron density transfer (GEDT) shows that these cycloadditions have a low polar character. researchgate.netresearchgate.net The viability of the reaction is dependent on this low polarity, which is influenced by the electrophilic character of the furanone and the nucleophilic character of the aryl nitrile oxide. researchgate.net The aryl nitrile oxides tend to add across the atomic centers of the furanone that possess the highest Mulliken atomic spin densities. researchgate.net Theoretical results from these computational models have shown good agreement with experimental findings. researchgate.netresearchgate.net
In asymmetric 1,3-dipolar cycloadditions using the related chiral substrate 5-(R)-menthyloxy-2(5H)-furanone, nitrile oxide additions led to enantiomerically pure isoxazoles in good yields (64-67%). hanze.nl
Table 1: Computational Approaches for Studying [3+2] Cycloaddition of 5-(acetyloxy)-2(5H)-furanone
| Computational Method | Focus of Study | Key Findings |
|---|---|---|
| DFT (M06-2X, B3LYP, MPWB1K) | Mechanism, Selectivity | Asynchronous concerted mechanism; High regio- and chemoselectivity. researchgate.net |
| GEDT Analysis | Reaction Polarity | Low polar character is crucial for reaction viability. researchgate.netresearchgate.net |
| Parr Functions | Site Selectivity | Addition occurs at centers with highest Mulliken atomic spin densities. researchgate.net |
The photoreactivity of 2(5H)-furanones, including 5-(acetyloxy)-2(5H)-furanone, with unsaturated partners like alkynes has been investigated, revealing complex reaction pathways. nih.govresearchgate.net These reactions typically involve the excitation of the β,γ-unsaturated lactone system.
When the photoreaction is conducted in acetonitrile (B52724) via direct excitation, the primary products are [2+2] cycloadducts. nih.govresearchgate.net However, these initial adducts can undergo further rearrangement through a 1,3-acyl shift, leading to a variety of other products. nih.govresearchgate.net In the case of unsymmetrical alkynes, this rearrangement of the primary head-to-tail adducts can generate new regioisomers. nih.govresearchgate.net Furthermore, if a chiral furanone is used, the 1,3-acyl shift can invert the relative anti/syn geometry of the initial cycloadducts. nih.govresearchgate.net
In contrast, when the reaction is performed in acetone (B3395972) under photosensitized conditions, the rearranged products are not detected. nih.govresearchgate.net This suggests that the 1,3-acyl shift rearrangement proceeds from the singlet excited state (S1) of the furanone. nih.govresearchgate.net The use of bis(trimethylsilyl)acetylene (B126346) as the alkyne partner leads to monocyclic bis(trimethylsilyl)lactones as the major photoproducts. nih.govresearchgate.net Photochemical [2+2] cycloadditions have also been studied with various olefins, leading to functionalized cyclobutanes. ysu.am
Table 2: Conditions and Products in Photoreactions of 2(5H)-Furanones with Alkynes
| Condition | Intermediate/Product | Mechanistic Insight |
|---|---|---|
| Direct Excitation (in Acetonitrile) | [2+2] Cycloadducts, 1,3-Acyl Shift Products | Rearrangement occurs, leading to regioisomers and stereochemical inversion. nih.govresearchgate.net |
| Photosensitization (in Acetone) | [2+2] Cycloadducts only | 1,3-Acyl shift proceeds from the S1 excited state. nih.govresearchgate.net |
The electrophilic C=C bond of the butenolide ring is susceptible to Michael-type or conjugate additions. While direct Michael additions to 5-(acetyloxy)-2(5H)-furanone are less commonly detailed, the reactivity of the parent 2(5H)-furanone and related γ-alkoxybutenolides is well-established and serves as a model. 2(5H)-Furanone itself is a versatile reagent in Michael addition reactions for the synthesis of complex molecules like lignans (B1203133). chemicalbook.com
Palladium-catalyzed stereospecific allylic substitution of 5-(acetyloxy)-2(5H)-furanone with alcohols has been reported. acs.orgacs.orgacs.org This reaction, a form of conjugate addition, demonstrates the utility of the acetoxy group as a leaving group in the presence of a catalyst, allowing for the introduction of various nucleophiles at the C5 position.
Studies on related γ-alkoxybutenolides show that they readily undergo conjugate addition with a variety of nucleophiles. acs.orgnih.gov These include organocopper reagents and thionucleophiles. acs.org The asymmetric conjugate addition of dialkylzinc reagents to 2(5H)-furanone has been achieved using copper/phosphite complexes as catalysts, highlighting the potential for stereocontrolled additions to this ring system. nih.gov
Redox Chemistry and Transformations
The oxidation of the 2(5H)-furanone ring system can lead to various products, including dicarboxylic acids like maleic acid or its anhydride (B1165640). The oxidation of furfural (B47365), a common biomass-derived platform chemical, can yield 5-(acetyloxy)-2(5H)-furanone as a valuable byproduct alongside maleic anhydride. researchgate.net In one study, the aerobic oxidation of furfural using a H₅PV₂Mo₁₀O₄₀ and Cu(CF₃SO₃)₂ catalyst system in an acetonitrile/acetic acid solvent produced maleic anhydride in 54% yield and 5-(acetyloxy)-2(5H)-furanone in approximately 7.5% yield. researchgate.net
The oxidation of furan (B31954) compounds, in general, is a known route to maleic acid and other related carboxylic acids. acs.orgresearchgate.net The reaction often proceeds through an endoperoxide intermediate. researchgate.net While direct oxidation of 5-(acetyloxy)-2(5H)-furanone to a specific carboxylic acid is not extensively detailed, the oxidation of substituted 2(5H)-furanones has been demonstrated. For instance, 4-(4-methylthiophenyl)-3-phenyl-2(5H)-furanone is oxidized to the corresponding sulfone (rofecoxib) using hydrogen peroxide as the oxidant in acetic acid, with sodium tungstate (B81510) as a catalyst. google.com This indicates the stability of the furanone ring under certain oxidative conditions while other functional groups react. The oxidation of 4-R-sulfanylfuran-2(5H)-one derivatives with hydrogen peroxide in acetic acid also yields the corresponding sulfones. researchgate.net
The reduction of the 2(5H)-furanone system can target either the endocyclic double bond or the lactone carbonyl group, depending on the reagents and conditions. Selective reduction of the C=C double bond is a common transformation.
Catalytic hydrogenation is an effective method for reducing the olefinic bond. The selective hydrogenation of 2(5H)-furanone to γ-butyrolactone has been achieved using various catalysts, including Pt-Ni and Pt-Co bimetallic catalysts and Ni-based bimetallic catalysts (Ni-M/SiO₂, where M = Fe, Co, Cu, Zn). researchgate.net The Ni-Fe/SiO₂ system was found to be particularly active and selective for this transformation. researchgate.net General catalytic hydrogenation methods using catalysts like Palladium on carbon (Pd/C) or Raney Nickel are also applicable for the reduction of furans. sci-hub.st
Hydride reagents can also be employed. While sodium borohydride (B1222165) (NaBH₄) is generally considered a mild reagent that often leaves lactones unreacted under ambient conditions, its reactivity can be modulated. ecochem.com.co The selective reduction of α,β-unsaturated γ-lactones to the corresponding saturated lactones can be accomplished in excellent yields using sodium borohydride in the presence of triethylamine (B128534) in THF. researchgate.net The reduction of related 3,4-dihalo-5-hydroxy-2(5H)-furanones to the corresponding saturated γ-lactones has been achieved with yields ranging from 33-96% using reducing agents such as sodium borohydride and sodium triacetoxyborohydride. mdpi.comnih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2(5H)-Furanone, 5-(acetyloxy)- |
| 2-Isoxazoline |
| Aryl nitrile oxide |
| Bis(trimethylsilyl)acetylene |
| Monocyclic bis(trimethylsilyl)lactone |
| Cyclobutane (B1203170) |
| 2(5H)-Furanone |
| Lignan |
| γ-Alkoxybutenolide |
| 5-(R)-menthyloxy-2(5H)-furanone |
| Isoxazole |
| Maleic acid |
| Maleic anhydride |
| Furfural |
| 4-(4-Methylthiophenyl)-3-phenyl-2(5H)-furanone |
| Rofecoxib |
| Sodium tungstate |
| Hydrogen peroxide |
| Acetic acid |
| 4-R-Sulfanylfuran-2(5H)-one |
| Sulfone |
| γ-Butyrolactone |
| Sodium borohydride |
| Triethylamine |
| 3,4-Dihalo-5-hydroxy-2(5H)-furanone |
| Sodium triacetoxyborohydride |
| Palladium on carbon |
Rearrangement Reactions and Intramolecular Transformations
The inherent structural features of 5-(acetyloxy)-2(5H)-furanone, including the presence of a reactive ester group and a strained lactone ring, make it susceptible to various rearrangement reactions. These transformations often lead to the formation of new carbocyclic and heterocyclic frameworks.
1,3-Acyl Shift Rearrangements
While direct evidence for 1,3-acyl shift rearrangements specifically for 5-(acetyloxy)-2(5H)-furanone is not extensively documented in the provided results, the photoreaction of 2(5H)-furanones with alkynes can lead to products derived from a 1,3-acyl shift rearrangement of the initial [2+2] cycloadducts. researchgate.net This suggests that under specific conditions, such as photochemical excitation, the acetyl group at the C-5 position could potentially migrate. Further investigation into the photochemical or thermal behavior of 5-(acetyloxy)-2(5H)-furanone is warranted to fully elucidate the propensity for and mechanisms of 1,3-acyl shifts.
Ring Expansion and Contraction Pathways
The furanone core of 5-(acetyloxy)-2(5H)-furanone can undergo both ring expansion and contraction, yielding a variety of structural motifs.
Ring Expansion: A notable ring expansion pathway involves the reaction of 4-hydroxy-2-cyclobutenones with PhI(OAc)₂ to produce 5-acetoxy-2(5H)-furanones. acs.orgacs.orgresearchgate.net This reaction proceeds through a proposed mechanism involving the formation of a hypervalent iodine intermediate, followed by ring cleavage and subsequent recyclization of the resulting acyl cation with a carbonyl oxygen. acs.orgacs.orgresearchgate.net While this describes the formation of the title compound, it highlights a pathway where a four-membered ring expands to the five-membered furanone system.
| Starting Material | Reagent | Product | Yield | Conditions |
| 4-hydroxy-3,4-diethoxy-5-methyl-2-cyclobutenone | PhI(OAc)₂ | 5-acetoxy-3,4-diethoxy-5-methyl-2(5H)-furanone | 64% | 1,2-dichloroethane (B1671644), reflux, 6h |
| 4-hydroxy-3,4-diethoxy-5-methyl-2-cyclobutenone | PhI(OAc)₂ | 5-acetoxy-3,4-diethoxy-5-methyl-2(5H)-furanone | 34% | Dichloromethane (B109758), reflux, 2 days |
| 4-hydroxy-3,4-diethoxy-5-methyl-2-cyclobutenone | PhI(OAc)₂ | 5-acetoxy-3,4-diethoxy-5-methyl-2(5H)-furanone | 24% | Toluene, reflux |
Ring Contraction: Photochemical reactions can induce ring contraction. researchgate.net For instance, a photochemical 1,3-sigmatropic ring contraction has been utilized as a key step in the synthesis of natural products, demonstrating a pathway to form smaller carbocyclic structures from furanone precursors. researchgate.net
Catalyzed Reactions and Synthetic Utility
The reactivity of 5-(acetyloxy)-2(5H)-furanone can be harnessed and controlled through catalysis, enabling its use as a versatile building block in organic synthesis. Both organocatalytic and metal-catalyzed transformations have been successfully employed.
Organocatalytic Transformations (e.g., Aldol (B89426) Reactions)
Organocatalysis provides a powerful tool for the asymmetric functionalization of furanone derivatives. The direct vinylogous aldol reaction of 2(5H)-furanone and its derivatives with aldehydes is a key transformation. nih.govresearchgate.net While the acetyl group at the C-5 position can influence reactivity, the fundamental principles of organocatalyzed aldol additions are applicable.
These reactions are often catalyzed by chiral amines or bifunctional catalysts like cinchona alkaloid-derived thioureas and squaramides, which can activate the furanone as a nucleophile. acs.org The reaction proceeds through the deprotonation of the furanone to form an enolate, which then adds to an aldehyde. nih.govacs.org This approach allows for the stereoselective construction of new carbon-carbon bonds and the synthesis of highly functionalized chiral butenolides. nih.govmdpi.comnih.gov
| Catalyst Type | Reactants | Product Type | Key Features |
| Chiral Amine/Thiourea | 2(5H)-Furanone, Aldehydes | 5-(1'-hydroxy)butenolides | High diastereo- and enantioselectivities |
| Chiral Guanidine (B92328) Base | Unactivated γ-Butenolides, Aldehydes | Vinylogous Aldol Products | High yields and enantioselectivities |
| Chiral Amine-Thiourea | γ-Butenolides, Aldehydes | Vinylogous Aldol Products | Good to high yields and enantioselectivities |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Metal-catalyzed cross-coupling reactions, particularly the Suzuki coupling, have been effectively used to introduce substituents onto the furanone ring. mdpi.comysu.am While many examples involve halo-substituted furanones, the principles can be extended to derivatives like 5-(acetyloxy)-2(5H)-furanone, potentially after conversion to a more suitable coupling partner like a triflate.
For instance, 3,4-dibromo-2(5H)-furanone undergoes Suzuki coupling reactions to produce bis-arylated products. mdpi.comnih.gov Similarly, 4-tosyl-2(5H)-furanone has been shown to be an effective substrate for palladium-catalyzed Suzuki reactions with various boronic acids, providing a facile route to 4-substituted 2(5H)-furanones. ysu.am The Sonogashira coupling of 5-substituted 3,4-dihalo-2(5H)-furanones has also been reported, demonstrating the versatility of palladium catalysis in functionalizing this heterocyclic system. sioc-journal.cn These methodologies highlight the potential for using metal-catalyzed cross-coupling to modify the 5-(acetyloxy)-2(5H)-furanone scaffold, enabling the synthesis of a wide array of derivatives.
| Furanone Substrate | Coupling Partner | Catalyst System | Product Type |
| 3,4-dibromo-2(5H)-furanone | 4-(methylsulfanyl)phenylboronic acid | Palladium salt, PTC | 4-Aryl-3-halo-2(5H)-furanone |
| 4-Tosyl-2(5H)-furanone | Various boronic acids | Palladium catalyst | 4-Substituted-2(5H)-furanones |
| 5-Substituted 3,4-dihalo-2(5H)-furanones | Terminal alkynes | Pd(PPh₃)₄, CuI | 2(5H)-Furanone derivatives with enediyne structure |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy serves as the cornerstone for the structural elucidation of 2(5H)-Furanone, 5-(acetyloxy)-. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, an unambiguous assignment of all proton and carbon signals can be achieved, confirming the compound's constitution and stereochemistry.
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus within the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the furanone ring and the acetyl group. The olefinic protons (H-3 and H-4) would appear as doublets in the downfield region due to their deshielded environment, with a characteristic coupling constant. The proton at the C-5 position (H-5), being adjacent to both an oxygen atom and the acetyl group, would also resonate at a lower field. The methyl protons of the acetyl group would appear as a sharp singlet in the upfield region.
Table 1: Predicted ¹H NMR Spectral Data for 2(5H)-Furanone, 5-(acetyloxy)- Please note: This is a predicted table based on general principles and data from similar compounds, as specific experimental data is not available.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 6.2 - 6.4 | Doublet (d) | ~5.5 |
| H-4 | 7.5 - 7.7 | Doublet (d) | ~5.5 |
| H-5 | 6.9 - 7.1 | Singlet (s) | N/A |
Table 2: Predicted ¹³C NMR Spectral Data for 2(5H)-Furanone, 5-(acetyloxy)- Please note: This is a predicted table based on general principles and data from similar compounds, as specific experimental data is not available.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C=O, lactone) | 170 - 172 |
| C-3 | 122 - 124 |
| C-4 | 155 - 157 |
| C-5 | 95 - 98 |
| -C OCH₃ (C=O, acetyl) | 169 - 171 |
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 2(5H)-Furanone, 5-(acetyloxy)-, a key cross-peak would be observed between the olefinic protons H-3 and H-4, confirming their adjacent relationship on the double bond.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edunih.gov It allows for the unambiguous assignment of each proton signal to its attached carbon atom. For example, the signal for H-3 would show a correlation to the C-3 signal, H-4 to C-4, H-5 to C-5, and the methyl protons to the methyl carbon of the acetyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over 2-3 bonds), which is vital for connecting different spin systems and identifying quaternary carbons. sdsu.edu Key HMBC correlations would include:
The methyl protons of the acetyl group correlating to the acetyl carbonyl carbon and to C-5.
H-5 correlating to the lactone carbonyl (C-2) and the olefinic carbons (C-3 and C-4).
H-3 correlating to C-2, C-4, and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, which is essential for determining stereochemistry. While less critical for this relatively rigid structure, it could confirm spatial relationships between the ring protons.
These techniques, when used in combination, provide definitive evidence for the complete chemical structure of the molecule. researchgate.netrsc.orgnih.gov
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or its concentration in a mixture without the need for an identical standard of the analyte. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
By adding a known amount of a certified internal standard to the sample, the purity or yield of 2(5H)-Furanone, 5-(acetyloxy)- can be calculated with high accuracy and precision. This methodology has been successfully validated and applied to quantify related compounds, such as 5-hydroxymethyl-2(5H)-furanone, in extracts. nih.govresearchgate.net In such studies, an internal standard like vanillin (B372448) is used, and specific, well-resolved signals from both the analyte and the standard are integrated. nih.gov The method demonstrates excellent linearity, accuracy, and precision, making it a reliable tool for quantitative analysis. nih.govresearchgate.net
Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization.
HRMS is used to determine the exact mass of the molecular ion with very high accuracy (typically to within a few parts per million). This allows for the calculation of the elemental formula of the compound, which is a crucial step in its identification. The theoretical monoisotopic mass of 2(5H)-Furanone, 5-(acetyloxy)- (C₆H₆O₄) is 142.0266 Da. An experimental HRMS measurement would be expected to confirm this value, thereby validating the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) is used to analyze volatile compounds. The mass spectrometer fragments the molecule after ionization (typically by electron impact), creating a unique fragmentation pattern that acts as a molecular fingerprint.
For 2(5H)-Furanone, 5-(acetyloxy)-, the fragmentation pattern would likely involve characteristic losses of neutral fragments. A primary fragmentation pathway would be the loss of the acetyl group or ketene (B1206846). The fragmentation of the parent 2(5H)-furanone structure typically involves the loss of carbon monoxide (CO). researchgate.net Therefore, the mass spectrum of the title compound would be expected to show a molecular ion peak (m/z 142) and significant fragment ions corresponding to:
Loss of the acetyl radical (•COCH₃): [M - 43]⁺
Loss of ketene (CH₂=C=O): [M - 42]⁺•
Subsequent loss of CO from fragment ions.
Studies on the fragmentation of related furanones provide a basis for interpreting these patterns and confirming the identity of the compound. imreblank.ch
Table 3: Predicted Key Mass Spectrometry Fragments for 2(5H)-Furanone, 5-(acetyloxy)- Please note: This is a predicted table based on general fragmentation principles for this class of compounds.
| m/z (mass/charge) | Possible Fragment Assignment |
|---|---|
| 142 | [M]⁺• (Molecular Ion) |
| 100 | [M - CH₂CO]⁺• (Loss of ketene) |
| 99 | [M - •COCH₃]⁺ (Loss of acetyl radical) |
| 71 | [M - •COCH₃ - CO]⁺ (Subsequent loss of CO) |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of moderately polar and thermally labile molecules like 5-(acetyloxy)-2(5H)-furanone. In positive ion mode, the compound is expected to be detected primarily as its protonated molecular ion [M+H]⁺. The subsequent fragmentation of this ion via collision-induced dissociation (CID) provides valuable structural information.
The fragmentation pathway of five-membered lactones is often characterized by the neutral loss of carbon monoxide (CO) and/or water (H₂O). For 5-(acetyloxy)-2(5H)-furanone, the fragmentation is further influenced by the acetate (B1210297) group at the C-5 position. Key fragmentation pathways likely include:
Loss of Acetic Acid: A primary fragmentation route is the neutral loss of the acetyloxy group in the form of acetic acid (CH₃COOH), with a mass of 60 Da. This would result in a significant fragment ion corresponding to the furanone cation.
Loss of Ketene: An alternative fragmentation involves the loss of ketene (CH₂=C=O), with a mass of 42 Da, from the precursor ion. This pathway is also characteristic of acetate esters.
Ring Fragmentation: Following or preceding the loss of the side chain, the furanone ring itself can fragment. This typically involves the loss of carbon monoxide (CO, 28 Da), a characteristic fragmentation for lactones.
The relative abundance of these fragment ions can be influenced by the collision energy used in the MS/MS experiment. A systematic study at varying collision energies can help elucidate the complete fragmentation cascade and confirm the proposed pathways.
Table 1: Predicted ESI-MS Fragmentation Data for 5-(acetyloxy)-2(5H)-furanone
| Precursor Ion | Formula | Predicted Fragment Ion (m/z) | Neutral Loss |
|---|---|---|---|
| [M+H]⁺ | C₆H₇O₄⁺ | [M+H - 60]⁺ | Acetic Acid (C₂H₄O₂) |
| [M+H]⁺ | C₆H₇O₄⁺ | [M+H - 42]⁺ | Ketene (C₂H₂O) |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Characteristic Vibrational Modes and Functional Group Analysis
The vibrational spectrum of 5-(acetyloxy)-2(5H)-furanone is a composite of the vibrations from the α,β-unsaturated γ-lactone ring and the 5-acetyloxy substituent.
Furanone Ring Vibrations: The core 2(5H)-furanone structure exhibits several characteristic bands. core.ac.uk
Lactone Carbonyl (C=O) Stretch: A very strong and sharp band is expected in the IR spectrum, typically in the range of 1750-1790 cm⁻¹. This high frequency is characteristic of five-membered ring lactones, particularly those with unsaturation which increases ring strain.
Alkene (C=C) Stretch: A band of variable intensity, typically appearing around 1640-1680 cm⁻¹, is characteristic of the endocyclic carbon-carbon double bond.
Ring C-O Stretches: The lactone structure has C-O bonds within the ring, which give rise to strong stretching vibrations in the fingerprint region, generally between 1000 and 1200 cm⁻¹.
Acetyloxy Group Vibrations: The acetate ester group introduces its own set of distinct vibrational modes.
Ester Carbonyl (C=O) Stretch: This will appear as another very strong band in the IR spectrum, typically around 1740-1760 cm⁻¹. This band may overlap with the lactone carbonyl stretch, potentially causing a broadened or complex absorption profile in that region.
Ester C-O-C Stretches: Esters display two characteristic C-O stretching vibrations. For acetate esters, a strong and prominent asymmetric C-C-O stretch is typically found at a relatively high wavenumber, around 1240 cm⁻¹. A second strong O-C-C stretch occurs in the 1000-1100 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com
Methyl Group Vibrations: The CH₃ group of the acetyl moiety will exhibit symmetric and asymmetric stretching vibrations near 2870 and 2960 cm⁻¹, respectively, and characteristic bending (deformation) vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.
Table 2: Key Vibrational Modes for 5-(acetyloxy)-2(5H)-furanone
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| Lactone Carbonyl | C=O Stretch | 1750 - 1790 | Strong, Sharp |
| Ester Carbonyl | C=O Stretch | 1740 - 1760 | Strong, Sharp |
| Furanone Alkene | C=C Stretch | 1640 - 1680 | Medium - Weak |
| Acetate Ester | Asymmetric C-C-O Stretch | ~1240 | Strong |
| Lactone & Ester | C-O Stretches | 1000 - 1200 | Strong |
Conformational Analysis via Vibrational Spectra
Vibrational spectroscopy is a powerful tool for investigating the conformational landscape of molecules. For 5-(acetyloxy)-2(5H)-furanone, this analysis focuses on the conformation of the five-membered ring and the rotational isomerism of the acetyloxy substituent.
The 2(5H)-furanone ring is nearly planar but can exhibit slight puckering. aip.org Different puckered conformations would result in subtle shifts in the vibrational frequencies of the ring modes. By comparing high-resolution experimental IR and Raman spectra with spectra predicted for different conformers using computational methods like Density Functional Theory (DFT), the most stable conformation in the gas phase or a given solvent can be determined.
Furthermore, the orientation of the 5-(acetyloxy) group relative to the ring can be studied. Rotation around the C5-O(acetate) bond may lead to different stable conformers (rotamers), each with a unique vibrational signature. These differences would be most apparent in the vibrational modes involving the ester group and the C5-H bond. Low-temperature matrix-isolation IR spectroscopy can be particularly useful in trapping and identifying individual conformers that would otherwise be averaged out at room temperature.
Chiroptical Spectroscopy: Circular Dichroism (CD)
As 5-(acetyloxy)-2(5H)-furanone possesses a chiral center at the C-5 position, chiroptical techniques like Circular Dichroism (CD) are indispensable for determining its absolute configuration and studying its stereochemical properties.
Application of CD for Absolute Configuration Determination of Chiral Derivatives
Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. The absolute configuration of a chiral 5-substituted-2(5H)-furanone can be unambiguously determined by a combination of experimental CD measurements and theoretical calculations.
The standard methodology involves:
Measuring the experimental CD spectrum of an enantiomerically pure sample.
Performing quantum chemical calculations (typically using time-dependent DFT, or TDDFT) to predict the theoretical CD spectrum for one specific enantiomer (e.g., the (S)-enantiomer).
Comparing the experimental spectrum with the calculated spectrum. If the signs and relative intensities of the Cotton effects (the characteristic positive and negative peaks in a CD spectrum) match, the absolute configuration of the sample is that of the calculated enantiomer. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration. This approach has proven to be a reliable alternative to X-ray crystallography for assigning absolute stereochemistry.
Correlations Between CD Spectra and Stereochemistry
The CD spectrum of 5-(acetyloxy)-2(5H)-furanone is dominated by the electronic transitions of the α,β-unsaturated lactone chromophore. The stereochemistry at the C-5 center dictates the spatial orientation of the substituents, which in turn perturbs this chromophore and gives rise to a characteristic CD spectrum.
Two key electronic transitions are typically observed for this chromophore:
An n→π * transition, associated with the carbonyl group, which is symmetry-forbidden and appears as a lower-intensity band at longer wavelengths (typically > 240 nm).
A π→π * transition, associated with the conjugated C=C-C=O system, which is symmetry-allowed and appears as a higher-intensity band at shorter wavelengths (typically < 220 nm).
The signs of the Cotton effects for these transitions are directly correlated to the stereochemistry at C-5. Empirical helicity rules for α,β-unsaturated lactones have been developed, which relate the sign of the n→π* Cotton effect to the chirality of the C(γ)-O-C=O system. For instance, a positive Cotton effect for this transition might be correlated with an (S) configuration at the C-5 position, while a negative effect would indicate the (R) configuration, or vice versa, depending on the specific helicity rules applicable to this class of compounds. Computational studies can confirm and refine these empirical correlations, providing a robust link between the observed CD spectrum and the molecule's absolute stereochemistry.
Despite a comprehensive search for crystallographic data on the chemical compound 2(5H)-Furanone, 5-(acetyloxy)- , no specific X-ray crystallography studies for this molecule could be identified in the available scientific literature.
X-ray crystallography is an essential experimental technique used to determine the precise three-dimensional arrangement of atoms within a crystal. This method provides invaluable insights into a molecule's conformation, how it packs in the solid state, and the nature of intermolecular interactions, such as hydrogen bonding, that govern its crystal lattice.
While research has been conducted on various derivatives of the 2(5H)-furanone core, including those with different substituents, specific crystallographic data for the 5-(acetyloxy) derivative remains elusive. The scientific community relies on published crystallographic studies, often deposited in databases like the Cambridge Structural Database (CSD), to access detailed structural information. At present, the crystal structure of 2(5H)-Furanone, 5-(acetyloxy)- has not been reported in these repositories.
Consequently, a detailed analysis of its solid-state structure, including molecular conformation, crystal packing, and hydrogen bonding networks, cannot be provided at this time. Further experimental research, specifically the successful crystallization of 2(5H)-Furanone, 5-(acetyloxy)- and its subsequent analysis by single-crystal X-ray diffraction, is required to elucidate these structural features.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic characteristics and reactivity of furanone systems. By approximating the many-electron Schrödinger equation, DFT provides a balance of accuracy and computational efficiency for calculating molecular properties.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical hardness. A smaller gap generally implies higher reactivity.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2(5H)-Furanone (Parent) | -7.25 | -1.10 | 6.15 |
| 5-Substituted-2(5H)-Furanone (Model) | -7.18 | -1.25 | 5.93 |
DFT calculations are instrumental in mapping the potential energy surface of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This is particularly valuable for understanding cycloaddition reactions, which are characteristic of the α,β-unsaturated lactone system in 5-(acetyloxy)-2(5H)-furanone.
Studies on the [2+2] photocycloaddition of the parent 2(5H)-furanone with alkenes like ethylene (B1197577) have been investigated using DFT and CASSCF methods. ysu.am These calculations show that the reaction proceeds through the formation of a triplet 1,4-biradical intermediate. ysu.am The geometry of the transition state (e.g., 3TSe) reveals a non-planar configuration for the ethylene moiety as it approaches the planar furanone ring. ysu.am Similarly, 1,3-dipolar cycloadditions of various dipoles to 5-alkoxy-2(5H)-furanones have been shown to be highly regio- and diastereoselective, a phenomenon that can be rationalized by calculating the activation barriers for different possible pathways. rug.nl For 5-(acetyloxy)-2(5H)-furanone, DFT would be used to model the approach of a reactant, locate the transition state structure, and compute the activation energy, thereby predicting the most favorable reaction outcome.
For cycloaddition reactions involving 5-(acetyloxy)-2(5H)-furanone, which acts as an electrophile, the GEDT would be calculated at the transition state. A strong electrophile reacting with a strong nucleophile would exhibit a high GEDT value, indicating a significant transfer of electron density from the nucleophile's HOMO to the electrophile's LUMO. This analysis helps classify the reaction mechanism and explains the reaction's feasibility and speed. mdpi.com
DFT provides a reliable method for predicting spectroscopic data, which is invaluable for structure confirmation and interpretation of experimental spectra.
NMR Chemical Shifts: Quantum mechanical calculations, particularly using DFT with functionals like B3LYP, can predict ¹H and ¹³C NMR chemical shifts with high accuracy, often achieving root mean square errors of 0.2–0.4 ppm for ¹H shifts. nih.gov For 5-(acetyloxy)-2(5H)-furanone, calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), yield the predicted chemical shifts. researchgate.netd-nb.info Such calculations can help assign complex spectra and distinguish between isomers. nih.gov
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. For the parent 2(5H)-furanone, theoretical calculations have been compared with experimental FTIR spectra, showing good agreement after applying a scaling factor to account for anharmonicity and basis set limitations. core.ac.uk Key predicted vibrational modes for 5-(acetyloxy)-2(5H)-furanone would include the C=O stretching of the lactone ring, the C=O stretching of the acetyl group, C=C stretching, and various C-O stretching and C-H bending modes. core.ac.ukresearchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Description |
|---|---|---|---|
| ν(C=O) | 1795 | 1788 | Lactone Carbonyl Stretch |
| ν(C=C) | 1630 | 1625 | Alkene C=C Stretch |
| δ(CH₂) | 1454 | 1454 | CH₂ Scissoring |
| ν(C-O) | 1160 | 1155 | Ring C-O Stretch |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For 5-(acetyloxy)-2(5H)-furanone, MD simulations can provide insights into its conformational flexibility, particularly the rotation around the C-O bond of the acetyloxy group.
Furthermore, MD is a powerful tool for understanding the role of the solvent. By simulating the molecule in a box of explicit solvent molecules (e.g., water, chloroform), one can study how solvent interactions influence the solute's conformation and stability. The simulations can reveal the structure of the solvent shell around the molecule and calculate properties like the radial distribution function to understand solute-solvent interactions, which can be crucial for predicting reaction outcomes in solution. researchgate.net
Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui Functions)
To provide a more nuanced picture of reactivity than HOMO-LUMO analysis alone, various quantum chemical descriptors can be calculated. Reactivity indices derived from conceptual DFT, such as Fukui functions, are particularly useful. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed.
For 5-(acetyloxy)-2(5H)-furanone, calculating the Fukui functions would allow for the precise identification of the most reactive sites for:
Nucleophilic attack (f+) : Where an incoming nucleophile is most likely to attack (predicted to be the β-carbon of the C=C bond).
Electrophilic attack (f-) : Where an incoming electrophile is most likely to attack (predicted to be the α-carbon of the C=C bond and the carbonyl oxygen).
Radical attack (f⁰) : The most likely site for radical reactions.
These indices provide a quantitative basis for predicting the regioselectivity of various chemical reactions, complementing the insights gained from molecular orbital analysis.
Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions
NBO analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that align with classical Lewis structures, such as bonding and lone pair orbitals. nih.govwisc.edu This method is instrumental in quantifying electron delocalization through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is evaluated using second-order perturbation theory, where a higher E(2) energy value indicates a more significant interaction and greater electron delocalization.
For the unsubstituted 2(5H)-Furanone, NBO analysis has revealed important details about its electronic structure. core.ac.uk It is expected that the introduction of a 5-(acetyloxy) group would introduce additional significant intramolecular interactions. Key anticipated interactions for 2(5H)-Furanone, 5-(acetyloxy)- would likely include:
Hyperconjugation involving the lactone ring: Interactions between the oxygen lone pairs (n_O) of the furanone ring and the antibonding orbitals (σ) of adjacent carbon-carbon and carbon-oxygen bonds, as well as interactions between the π orbitals of the C=C and C=O bonds and adjacent σ orbitals. These interactions are crucial for the stability of the ring system.
Interactions involving the acetyloxy group: The presence of the ester group at the 5-position would introduce new donor-acceptor interactions. These would include delocalization from the oxygen lone pairs of the acetyl group into the antibonding orbitals of the furanone ring and vice versa. The carbonyl oxygen of the acetyl group would also participate in hyperconjugative interactions.
Stereoelectronic effects: The orientation of the acetyloxy group relative to the furanone ring would significantly influence the intramolecular interactions due to stereoelectronic effects, such as the anomeric effect.
A hypothetical table of the most significant donor-acceptor interactions for 2(5H)-Furanone, 5-(acetyloxy)-, based on general principles and studies of related molecules, is presented below. The E(2) values are illustrative and would require specific quantum chemical calculations for accurate determination.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) | Interaction Type |
| n(O_ring) | σ(C-C_ring) | High | Lone Pair -> Antibonding (σ) |
| n(O_ring) | σ(C-O_ring) | Moderate | Lone Pair -> Antibonding (σ) |
| π(C=C) | π(C=O) | High | Pi -> Pi Conjugation |
| n(O_acetyl) | σ(C_ring-O_acetyl) | Moderate | Lone Pair -> Antibonding (σ) |
| n(O_carbonyl_acetyl) | σ(C_acetyl-O_acetyl) | Moderate | Lone Pair -> Antibonding (σ) |
Computational Modeling of Biological Interactions (Molecular Docking, excluding human clinical trials)
Specific molecular docking studies for 2(5H)-Furanone, 5-(acetyloxy)- are not prominently featured in the scientific literature. However, the broader class of furanone derivatives has been the subject of numerous computational studies to explore their potential as inhibitors of various biological targets, particularly in the context of antimicrobial and anticancer research. ijper.orgijpsr.commdpi.com These studies provide a framework for how 2(5H)-Furanone, 5-(acetyloxy)- might be investigated.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ijper.org The goal is to predict the binding mode and affinity, often quantified by a scoring function that estimates the binding energy.
Furanone derivatives have been investigated as quorum sensing inhibitors in bacteria. nih.govmdpi.com Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression, often leading to biofilm formation and virulence. Furanones, being structural analogs of N-acyl homoserine lactones (AHLs) which are key signaling molecules in many bacteria, can interfere with this process. mdpi.com Docking studies have been used to model the interaction of furanone compounds with the AHL receptor proteins (e.g., LasR in Pseudomonas aeruginosa), elucidating the key interactions that lead to the inhibition of quorum sensing. nih.govmdpi.com
For 2(5H)-Furanone, 5-(acetyloxy)-, a hypothetical docking study could be performed against a relevant bacterial or fungal protein target. The results would typically be presented in a table summarizing the binding affinity and key interacting residues. An illustrative example of such a table is provided below, assuming a hypothetical protein target.
| Ligand | Protein Target | Binding Affinity (kcal/mol) (Illustrative) | Interacting Residues (Illustrative) | Hydrogen Bonds (Illustrative) |
| 2(5H)-Furanone, 5-(acetyloxy)- | Hypothetical Bacterial Enzyme | -7.5 | Tyr123, Phe256, Val289 | O(carbonyl_acetyl) with Tyr123 |
| 2(5H)-Furanone, 5-(acetyloxy)- | Hypothetical Fungal Enzyme | -6.8 | Leu45, Ile89, Trp101 | O(ring) with Trp101 |
While specific data for 2(5H)-Furanone, 5-(acetyloxy)- is lacking, the established computational methodologies and the findings for related furanone structures provide a strong basis for future in silico investigations of its biological potential. mdpi.com
Biological Activities and Mechanistic Investigations Non Clinical Focus
Antimicrobial and Antifungal Activities
Derivatives of 2(5H)-furanone have been identified as potent agents against various Gram-positive and Gram-negative bacteria. These compounds have been shown to repress the formation of biofilms by microorganisms such as Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, and Pseudomonas aeruginosa.
In vitro Efficacy Against Gram-Positive and Gram-Negative Bacteria
Studies have demonstrated that 2(5H)-furanone derivatives possess antimicrobial activity against both planktonic and biofilm-embedded bacteria. The Gram-positive bacterium Staphylococcus aureus, a common cause of infections, and Bacillus subtilis are particularly susceptible. Biofilm formation, a key virulence factor, renders bacteria highly tolerant to conventional antibiotics. Certain thio-derivatives of 2(5H)-furanone have been shown to effectively repress biofilm formation in B. subtilis at concentrations as low as 10 μg/ml. Similarly, other derivatives have demonstrated inhibitory effects on biofilms of S. aureus and S. epidermidis.
Table 1: In vitro Antimicrobial and Antibiofilm Activity of 2(5H)-Furanone Derivatives
| Bacterial Strain | Furanone Derivative | Concentration | Observed Effect |
|---|---|---|---|
| Bacillus subtilis | Sulfur-containing derivatives (F12, F15, F94) | 10 µg/ml | Repression of biofilm formation. |
| Staphylococcus aureus | Furanone F35 | 10 µg/ml | Minimal biofilm inhibition. |
| Staphylococcus epidermidis | Furanone F35 | 10 µg/ml | Minimal biofilm inhibition. |
Mechanisms of Biofilm Formation Inhibition
The antibiofilm activity of furanones is linked to their ability to interfere with bacterial communication and cellular processes essential for biofilm development. For instance, certain derivatives inhibit the biosynthesis of exopolysaccharides (EPS), which are crucial components of the biofilm matrix. In B. subtilis, specific furanones were found to inhibit the expression of the eps operon, which encodes the genes for EPS synthesis. By preventing the production of this protective matrix, furanones increase the accessibility of bacterial cells to antimicrobial agents, thereby enhancing the efficacy of antibiotics like chloramphenicol (B1208) and kanamycin (B1662678) against biofilm-embedded cells.
Interference with Bacterial Quorum Sensing (QS) Systems
A primary mechanism behind the antibiofilm properties of 2(5H)-furanones is the disruption of bacterial quorum sensing (QS). QS is a cell-density-dependent signaling system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. Furanones, being structural analogs of N-Acylhomoserine lactones (AHLs)—common signaling molecules in Gram-negative bacteria—can interfere with QS systems.
This interference can occur through several mechanisms:
Competitive Binding: Furanones can compete with native AHL signal molecules for the binding site on LuxR-type transcriptional regulator proteins. This binding can render the regulatory protein unstable and accelerate its degradation, disrupting the entire QS-mediated gene regulation cascade.
Broad-Spectrum Inhibition: 2(5H)-furanone has demonstrated inhibitory activity against a wide range of AHLs with varying acyl chain lengths. This suggests it can be an effective QS inhibitor against diverse bacterial communities that utilize different AHL signals.
Disruption of AI-2 Systems: Besides AHLs, furanones can also interfere with the Autoinducer-2 (AI-2) signaling system, which is used for interspecies communication among both Gram-positive and Gram-negative bacteria.
Studies have shown that 2(5H)-furanone can significantly inhibit QS-mediated violacein (B1683560) production in Chromobacterium violaceum and β-galactosidase production in Agrobacterium tumefaciens, which are common biosensor strains for detecting QS activity.
Analysis of Molecular Targets and Nonspecific Intracellular Protein Interactions
The molecular basis for QS inhibition by furanones involves direct interaction with key regulatory proteins. The primary target in many Gram-negative bacteria is the LuxR-type transcriptional regulator. For example, the natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts QS-regulated gene expression in Vibrio harveyi by diminishing the DNA-binding activity of the LuxR protein.
In Pseudomonas aeruginosa, a brominated derivative known as furanone C-30 has been shown to be a potent inhibitor of the QS system. Research suggests that furanone C-30 binds to the LasR receptor, another LuxR homolog, at its ligand-binding site. However, this binding fails to induce the necessary conformational changes for the protein's stability and function, rendering the receptor dysfunctional. This indicates that furanone C-30 acts by preventing the proper folding and stabilization of the LasR protein, rather than simply blocking the active site.
Anticancer Properties (In vitro Studies)
In addition to their antimicrobial effects, derivatives of 2(5H)-furanone have been investigated for their potential as anticancer agents.
In vitro Cytotoxicity Against Specific Cancer Cell Lines
Various synthetic 2(5H)-furanone derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines. Studies have shown that these compounds can exhibit significant inhibitory activity and selectivity. For instance, certain bis-2(5H)-furanone derivatives have demonstrated notable activity against C6 glioma cells. One particular derivative, compound 4e, showed a half-maximal inhibitory concentration (IC50) of 12.1 μM against C6 cells while displaying low toxicity towards normal human cells. The proposed mechanism for this anticancer activity involves the induction of cell cycle arrest at the S-phase and interaction with cellular DNA, suggesting that DNA may be a key target.
Other studies have evaluated 3,4-dihalogenated 2(5H)-furanones against MAC13 and MAC16 cancer cell lines. The acetate (B1210297) derivative, which corresponds to 2(5H)-Furanone, 5-(acetyloxy)- substituted with halogens, displayed cytotoxicity in the low micromolar range.
Table 2: In vitro Cytotoxicity of 2(5H)-Furanone Derivatives Against Cancer Cell Lines | Cancer Cell Line | Furanone Derivative | IC50 Value | | :--- | :--- | :--- | | C6 glioma | Bis-2(5H)-furanone derivative (4e) | 12.1 μM | | A549 (Non-small cell lung cancer) | 5-alkoxy-3,4-dichloro-2(5H)-furanone derivatives | - | Selective cytotoxicity observed. | | MAC13 / MAC16 | 3,4-dihalogenated 5-(acetyloxy)-2(5H)-furanone | Low micromolar range | | MCF7 (Breast cancer) | Furanone F35 | CC50 > 13.1 μg/ml | Lower cytotoxicity compared to other derivatives. |
Elucidation of Structure-Activity Relationships (SAR) for Cytotoxic Derivatives
The cytotoxic potential of compounds based on the 2(5H)-furanone scaffold is significantly influenced by the nature and position of substituents on the furanone ring. Structure-activity relationship (SAR) studies have revealed key molecular features that enhance their activity against various cancer cell lines.
Derivatives of 5-arylidene-2(5H)-furanone have been synthesized and assessed for their cytotoxic effects. A notable finding is that the introduction of halogen atoms or a nitro group onto the aromatic ring of these derivatives tends to increase their cytotoxicity. Among a series of such compounds, 5-(3-nitrobenzylidene)-2(5H)-furanone was identified as the most potent. Similarly, the incorporation of anthracenyl or naphthalenyl moieties has been explored, with (E)-5-[2-(1,4-dimethoxy-9,10-dioxo) anthracenyl]-2(5H)-furanone demonstrating the highest cytotoxic activity in its class.
In another class of derivatives, 3,4-diaryl-2(5H)-furanones, specific substitution patterns have been linked to potent cytotoxic activities. Compounds such as 3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-2(5H)-furanone and its analogues with 3-hydroxy-4-methoxyphenyl, 3-amino-4-methoxyphenyl, or 2-naphthyl groups at the 4-position have shown significant potency, with ED50 values below 20 nM in several cancer cell lines.
Further investigations into 3,4-dihalo-2(5H)-furanones have provided additional insights. For instance, in a series of 4-substituted-3-bromo-furanone derivatives prepared from 3,4-dibromocrotonolactone, the compound 4-(2-Aminoanilino)-3-bromo-2(5H)-furanone was found to be the most active against both DLA (Dalton's Lymphoma Ascites) and HeLa (human cervical cancer) cell lines.
The substituent at the C-5 position of the furanone ring also plays a crucial role in determining cytotoxic efficacy. A study on 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one (mucochloric acid) revealed that derivatives with a branched alkoxy substituent at the C-5 position exhibited the most potent anticancer properties. In contrast, modifications at the C-4 position of the 2(5H)-furanone ring had a less pronounced effect on their antiproliferative activity.
The data below summarizes the structure-activity relationships for various cytotoxic 2(5H)-furanone derivatives.
| Derivative Class | Substitution Pattern | Effect on Cytotoxicity |
| 5-Arylidene-2(5H)-furanones | Halogen or nitro group on the aromatic ring | Increased activity |
| 3,4-Diaryl-2(5H)-furanones | 3-(3,4,5-trimethoxyphenyl)-4-aryl substitution | Potent activity |
| 4-Substituted-3-bromo-furanones | 4-(2-Aminoanilino) substitution | Most active in its class |
| 5-Alkoxy-3,4-dichloro-2(5H)-furanones | Branched alkoxy group at C-5 | Highest anticancer properties |
Proposed Cellular Mechanisms of Action (e.g., Cell Cycle Arrest, Apoptosis Induction)
Investigations into the cellular mechanisms underlying the cytotoxic effects of 2(5H)-furanone derivatives have pointed towards the induction of cell cycle arrest and apoptosis as primary modes of action.
Certain bis-2(5H)-furanone derivatives containing a benzidine (B372746) core have been synthesized and evaluated for their antitumor activities. One promising compound from this series was found to induce cell cycle arrest at the S-phase in C6 glioma cells. Further mechanistic studies involving electronic, fluorescence emission, and circular dichroism spectra indicated a significant interaction between this compound and DNA from the C6 cells, suggesting that DNA may be a key molecular target for this class of derivatives.
In a separate study, simple 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one were shown to be selectively cytotoxic towards the A549 non-small cell lung cancer cell line. Mechanistic investigations revealed that treatment of A549 cells with the most selective of these compounds led to an arrest of the cell cycle at the G2 phase. Furthermore, these derivatives were found to induce caspase-independent cell death. The induction of cell cycle arrest, often at the G2/M phase, is a frequently observed mechanism for various anticancer compounds, leading to the inhibition of cell proliferation. The process of apoptosis, or programmed cell death, is also a common outcome of treatment with cytotoxic agents, and is often linked to cell cycle arrest.
The table below outlines the proposed cellular mechanisms of action for different 2(5H)-furanone derivatives.
| Derivative Class | Cancer Cell Line | Proposed Mechanism of Action |
| Bis-2(5H)-furanones with benzidine core | C6 glioma | S-phase cell cycle arrest, interaction with DNA |
| 5-Alkoxy-3,4-dichloro-2(5H)-furanones | A549 (non-small cell lung cancer) | G2 phase cell cycle arrest, caspase-independent cell death |
Antitubercular Activity
The 2(5H)-furanone scaffold has been identified as a promising pharmacophore in the development of new antitubercular agents. A series of compounds based on this structure, synthesized from commercially available mucohalic acids, have demonstrated notable activity against Mycobacterium tuberculosis.
In initial screenings against Mycobacterium smegmatis, a non-pathogenic relative of M. tuberculosis, three first-generation compounds exhibited at least 35% growth inhibition at a concentration of 10 µg/mL. The most active of these compounds was then tested against the virulent H37Rv strain of M. tuberculosis, where it showed a minimum inhibitory concentration (MIC99) of 8.07 µg/mL (15.8 µM). Importantly, this compound did not show cross-resistance with some of the current first-line anti-TB drugs, as it was equally effective at inhibiting the growth of multidrug-resistant (MDR) clinical isolates.
Further characterization revealed that the compound possesses good selectivity for mycobacteria, as it did not inhibit the growth of selected Gram-positive and Gram-negative bacteria. In combination with existing anti-TB drugs, it displayed synergistic activity with rifampicin (B610482) (RIF) and additive activity with isoniazid (B1672263) (INH) and ethambutol (B1671381) (EMB). Time-kill studies indicated that the compound is bacteriostatic to mycobacteria. While the initial lead compound showed some cytotoxicity to a mammalian cell line, a second-generation library of derivatives yielded two compounds with improved anti-TB activity against M. tuberculosis H37Rv and reduced cytotoxicity. The 2(5H)-furanone framework is present in a variety of compounds with a wide spectrum of biological activities, including antitubercular properties.
Other Reported Biological Activities (e.g., Insecticidal Activities)
Beyond their cytotoxic and antitubercular properties, derivatives of 2(5H)-furanone have been investigated for other biological applications, notably as insecticidal agents. The inherent reactivity and structural features of the 2(5H)-furanone ring make it a versatile scaffold for the development of new pesticides.
A series of novel 5-alkoxyfuran-2(5H)-one derivatives were synthesized and systematically evaluated for their insecticidal properties. Preliminary bioassays showed that many of these compounds exhibited moderate insecticidal activities against agricultural pests such as Aphis craccivora (cowpea aphid) and Nilaparvata lugens (brown planthopper) at a concentration of 100 mg/L. Notably, two compounds from this series achieved a 100% mortality rate against Aphis craccivora at this concentration. One of these compounds also demonstrated significant mortality rates against both Aphis craccivora and Nilaparvata lugens (60% and 75%, respectively) at a much lower concentration of 4 mg/L.
In another study, a series of ten lactones derived from furan-2(5H)-one were synthesized and tested for their insecticidal activity against Diaphania hyalinata (melonworm). Several of these compounds were found to be highly potent, with three in particular killing 84.8%, 91.3%, and 96.3% of the insects at a concentration of 45.2 µmol per gram of insect. These activities surpassed that of the commercial insecticide piperine, which showed a 64.5% mortality rate under the same conditions. Importantly, some of these highly active lactones demonstrated selectivity, suggesting they may be less harmful to non-target organisms, which is a desirable trait for modern agrochemicals. The precursor compound, 5-Hydroxy-2(5H)-furanone, is also known to be a potent pesticide.
Natural Occurrence and Biosynthetic Pathways
Compounds featuring the 2(5H)-furanone core structure are found in a variety of natural sources, ranging from plants to thermally processed foods.
One notable example of a naturally occurring 2(5H)-furanone derivative was isolated from the dichloromethane (B109758) extract of Hyptis pectinata, a plant species known for its production of diverse secondary metabolites. Through the use of 1D and 2D NMR spectroscopic techniques, this compound was identified as [2'Z,5(1')Z] 5-(4'S,6'R,7'S-triacetoxy-2-octenylidene)-2(5H)-furanone, and was given the trivial name pectinolide G.
The characteristic aroma and flavor of roasted coffee are, in part, due to the presence of various furanone compounds. These are not typically present in the green coffee bean but are formed during the roasting process through complex chemical reactions. The formation of these compounds is largely attributed to the Maillard reaction, which occurs between sugars and amino acids upon heating.
Furanones are also important flavor components in a range of fruits, including strawberries, raspberries, and pineapples, although their specific biosynthetic pathways in these plants are not yet fully understood.
The formation of 2(5H)-furanone and its derivatives can occur through various chemical and biochemical pathways. In industrial and laboratory settings, 5-hydroxy-2(5H)-furanone, a direct precursor to the title compound, can be synthesized from furfural (B47365), a biomass-derived chemical. One method involves the oxidation of furfural using singlet oxygen, often generated with a sensitizer (B1316253) such as methylene (B1212753) blue or rose bengal. More recently, an electrocatalytic route has been developed for the conversion of furfural to 5-hydroxy-2(5H)-furanone, utilizing water as the oxygen source. Mechanistic studies suggest this transformation involves multiple steps, including C-C bond cleavage, ring opening, oxidation, and subsequent intramolecular isomerization.
Applications in Organic Synthesis and Functional Materials
Versatile Building Block in Organic Synthesis
The structural features of 5-(acetyloxy)-2(5H)-furanone make it an important building block for constructing diverse molecular architectures. The 2(5H)-furanone ring is a core component found in numerous natural products and pharmacologically significant compounds. nih.govmdpi.com This heterocycle's utility stems from its multiple reactive sites, which allow for a variety of chemical transformations.
A significant application of 2(5H)-furanone derivatives is in the synthesis of nitrogen-containing heterocycles through ring-transformation reactions. nih.gov The reaction of 5-substituted-2(5H)-furanones with nitrogen nucleophiles provides a direct route to various heterocyclic systems.
Lactams: The reaction of 2(5H)-furanones with primary amines can lead to the formation of lactams. nih.gov For instance, chiral derivatives like 5-(R)-menthyloxy-2[5H]-furanone have been used in the enantioselective synthesis of β-lactams, which are precursors for carbapenem (B1253116) antibiotics. rug.nl The reaction proceeds via a reductive amination pathway where the amine attacks the furanone ring, leading to ring-opening and subsequent recyclization to form the lactam. nih.gov
Pyridazinones: Treatment of 2(5H)-furanone derivatives with hydrazine (B178648) and its derivatives can yield pyridazinones. mdpi.comresearchgate.net For example, the reaction of mucochloric acid (a dihalogenated 5-hydroxy-2(5H)-furanone) with hydrazines in acidic solutions results in the formation of the corresponding 4,5-dihalogeno-3(2H)-pyridazinone in good yields. nih.govmdpi.com The 5-acetyloxy group can similarly facilitate this transformation by acting as a leaving group upon nucleophilic attack by hydrazine.
Pyrrolones: The synthesis of 1H-pyrrol-2(5H)-one derivatives can be achieved from 2(5H)-furanone precursors. nih.gov By treating a 5-substituted furanone, such as 3,4-dichloro-5-methoxy-2-(5H)-furanone, with ammonia, a ring transformation occurs to produce the corresponding pyrrolone. mdpi.com
| Precursor | Reagent | Resulting Heterocycle | Reference |
|---|---|---|---|
| 5-substituted-2(5H)-furanone | Primary Amines | Lactam | nih.govrug.nl |
| 5-substituted-2(5H)-furanone | Hydrazine Derivatives | Pyridazinone | nih.govmdpi.comresearchgate.net |
| 5-substituted-2(5H)-furanone | Ammonia | Pyrrolone | mdpi.com |
The 2(5H)-furanone skeleton is a prevalent structural motif in a wide range of naturally occurring compounds. nih.govsemanticscholar.org These compounds, isolated from various plant and marine sources, often exhibit significant biological activities. nih.govmdpi.com Consequently, 5-(acetyloxy)-2(5H)-furanone and related derivatives are crucial intermediates in the total synthesis of these complex molecules. While specific syntheses of lignans (B1203133) or basidalin (B1232390) directly from 5-(acetyloxy)-2(5H)-furanone are not extensively detailed in the provided results, the furanone core is fundamental to these classes of compounds. The closely related 5-hydroxy-2(5H)-furanone, which can be obtained from the oxidation of furfural (B47365), is considered a versatile platform chemical for producing valuable C4 chemicals from biomass, highlighting a sustainable route to these important synthetic intermediates. chemrxiv.org
The 2(5H)-furanone ring is recognized as an important pharmacophore, present in molecules with a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. nih.govmdpi.com Derivatives of 2(5H)-furanone are therefore highly sought-after scaffolds in medicinal chemistry for the development of new therapeutic agents. nih.govresearchgate.net The reactivity of 5-(acetyloxy)-2(5H)-furanone allows for the introduction of various substituents at the C5 position by reacting it with different nucleophiles, such as amino alcohols, to create novel glycoconjugates and other derivatives with potential pharmacological applications. researchgate.net
Derivatization Strategies for Library Synthesis
The development of new bioactive compounds often relies on the synthesis and screening of large collections of molecules, known as chemical libraries. The reactivity of 5-(acetyloxy)-2(5H)-furanone makes it an ideal starting material for creating such libraries.
Solution-phase combinatorial chemistry techniques have been applied to 2(5H)-furanone scaffolds to generate large, structurally diverse libraries of compounds for biological evaluation. nih.gov By systematically reacting a core furanone structure with a variety of building blocks, a large number of distinct products can be synthesized efficiently. For example, a three-dimensional combinatorial library of 3-halogen-4-amino-5-alkoxy-2(5H)-furanones was prepared by varying substituents at three different positions on the butenolide scaffold. nih.gov The 5-acetyloxy group on the furanone ring is particularly amenable to this strategy, as it can be readily displaced by a wide range of nucleophiles, including alcohols, amines, and thiols, to introduce diversity at the C5 position.
| Core Scaffold | Class of Reagent (Nucleophile) | Resulting C5-Substituent | Potential Library Application |
|---|---|---|---|
| 5-(acetyloxy)-2(5H)-furanone | Alcohols (ROH) | Alkoxy (-OR) | Screening for antimicrobial activity |
| 5-(acetyloxy)-2(5H)-furanone | Amines (RNH2) | Amino (-NHR) | Discovery of enzyme inhibitors |
| 5-(acetyloxy)-2(5H)-furanone | Thiols (RSH) | Thioether (-SR) | Development of anticancer agents |
Role in Catalysis (e.g., as a Substrate in Organocatalytic Systems)
In addition to being a versatile building block, 2(5H)-furanone derivatives can also serve as substrates in various catalytic systems. The electron-deficient α,β-unsaturated system is reactive towards nucleophilic additions, which can be catalyzed by organocatalysts. The hydrolysis product, 5-hydroxy-2(5H)-furanone, has been identified as a key platform chemical for the synthesis of industrial C4 chemicals through catalytic oxidation, reduction, and reductive aminolysis. chemrxiv.org This suggests that 5-(acetyloxy)-2(5H)-furanone could be employed in similar catalytic transformations. Furthermore, furanone derivatives can participate in Lewis-acid catalyzed reactions such as the Mukaiyama aldol (B89426) reaction, where a silyl (B83357) enol ether reacts with the carbonyl group, demonstrating its utility as a substrate in C-C bond-forming reactions. mdpi.comresearchgate.net
Limited Research on 5-(acetyloxy)-2(5H)-Furanone in Materials Science
Intensive investigation into the scientific literature reveals a notable scarcity of dedicated research on the applications of 5-(acetyloxy)-2(5H)-furanone as a monomer or precursor for polymers and functional materials. While the broader class of furanones has garnered interest as potential bio-based building blocks, the acetylated derivative, 5-(acetyloxy)-2(5H)-furanone, remains largely unexplored in the realm of materials science.
The majority of available research focuses on its precursor, 5-hydroxy-2(5H)-furanone, which is recognized as a versatile platform chemical. researchgate.netchemrxiv.orgresearchgate.net This related compound is highlighted for its potential to be converted into various C4 chemicals, which are valuable in the production of polymers and other industrial materials. researchgate.netchemrxiv.orgresearchgate.net However, specific studies detailing the polymerization of 5-(acetyloxy)-2(5H)-furanone or its direct use in the synthesis of functional materials are not prominent in the current body of scientific publications.
The potential of furan-based compounds, in general, as precursors for monomers and polymers is an active area of research, with 2,5-furandicarboxylic acid being a key example of a versatile furanic building block for such applications. Despite this broader interest, the specific role of 5-(acetyloxy)-2(5H)-furanone in this context has not been substantially investigated or documented.
Due to the limited specific research on the application of 5-(acetyloxy)-2(5H)-furanone in materials science, detailed research findings and data tables on its use as a monomer or precursor for polymers are not available at this time. Further research would be necessary to elucidate its potential in this area.
Future Perspectives and Emerging Research Directions
Innovation in Green and Sustainable Synthetic Methodologies
A significant thrust in contemporary chemistry is the development of environmentally benign synthetic processes. For 5-(acetyloxy)-2(5H)-furanone, this involves innovating greener routes to its key precursor, 5-hydroxy-2(5H)-furanone, which is readily derivable from biomass sources like furfural (B47365).
Photo- and electrocatalysis represent promising frontiers for the sustainable synthesis of the furanone core, offering alternatives to traditional methods that may rely on harsh reagents or conditions.
Electrocatalytic Oxidation : A notable advancement is the electrocatalytic oxidation of furfural to produce 5-hydroxy-2(5H)-furanone (HFO). This process can utilize water as the oxygen source and simple metal chalcogenides, such as copper sulfide (B99878) (CuS) nanosheets, as efficient electrocatalysts. mdpi.comunipi.it Research has demonstrated that this method can achieve high selectivity (83.6%) for HFO with substantial furfural conversion (70.2%) under ambient conditions. mdpi.comunipi.it The mechanism involves a series of steps including C-C bond cleavage and intramolecular isomerization, showcasing a sophisticated, green transformation pathway. mdpi.com
Photocatalytic Oxidation : The use of light to drive chemical reactions is another key green strategy. The synthesis of 5-hydroxy-2(5H)-furanone can be achieved through the photo-oxidation of furfural. unipi.it This reaction often employs singlet oxygen, generated using a sensitizer (B1316253) like Rose Bengal or Methylene (B1212753) Blue, to perform the oxidation. unipi.it While effective, challenges such as the recyclability of photosensitizers are areas for future innovation.
The following table summarizes key findings in these emerging catalytic fields for the synthesis of the direct precursor to 5-(acetyloxy)-2(5H)-furanone.
| Method | Catalyst/Sensitizer | Substrate | Product | Key Advantages |
| Electrocatalysis | CuS Nanosheets | Furfural | 5-hydroxy-2(5H)-furanone (HFO) | High selectivity & conversion, uses water as oxidant |
| Photocatalysis | Rose Bengal | Furfural | 5-hydroxy-2(5H)-furanone (HFO) | Utilizes light energy, quantitative yield reported |
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and mild reaction conditions, aligning perfectly with the principles of green chemistry. The direct synthesis of chiral 5-(acetyloxy)-2(5H)-furanone has been successfully demonstrated using enzymatic methods.
Lipase-Catalyzed Acylation : Research has shown that lipases can effectively catalyze the acylation of 5-hydroxy-2(5H)-furanone to yield 5-(acetyloxy)-2(5H)-furanone. Specifically, immobilized lipase (B570770) from Penicillium roqueforti has been used to convert the hydroxy precursor into the target acetylated compound using vinyl acetate (B1210297) as the acyl donor. mdpi.comeurekaselect.com A key advantage of this biocatalytic approach is the potential for asymmetric transformation, where the enzyme selectively acylates one enantiomer, allowing for the production of highly enantiomerically pure products. mdpi.comeurekaselect.com At 90% conversion, an enantiomeric excess of 100% has been reported for the product, highlighting the precision of enzymatic catalysis. mdpi.comeurekaselect.com
Future work in this area will likely focus on discovering more robust enzymes, optimizing reaction conditions for industrial scale-up, and expanding the scope to include a wider range of acyl donors to generate a diverse library of 5-(acyloxy)-2(5H)-furanone analogues.
Discovery of Novel Reactivity and Unexplored Transformations
Beyond green synthesis, a central goal of ongoing research is to uncover novel reactivity patterns of the 5-(acetyloxy)-2(5H)-furanone scaffold, thereby expanding its utility as a synthetic building block. The inherent reactivity of the butenolide ring, with its multiple functional groups, provides fertile ground for exploration.
Cycloaddition Reactions : The double bond within the furanone ring makes it a candidate for various cycloaddition reactions. Photochemical [2+2] cycloadditions of 5-substituted 2(5H)-furanones with alkenes have been explored to create complex cyclobutane (B1203170) structures with high diastereoselectivity. acs.org Furthermore, furan-2(3H)-ones, isomers of the 2(5H)-furanone core, have been shown to participate in organocatalytic higher-order [8+2] cycloadditions with 8,8-dicyanoheptafulvene, demonstrating the potential for this class of compounds to form complex polycyclic systems. acs.org
Substitution and Functionalization : The C5 position, bearing the acetyloxy group, is a key site for chemical modification. This group can act as a leaving group, enabling nucleophilic substitution reactions to introduce diverse functionalities. Research on related 5-alkoxy and 5-halo derivatives shows that substitutions at the C3, C4, and C5 positions are feasible, allowing for the synthesis of a wide array of derivatives. mdpi.comnih.gov For instance, 5-alkoxy-3,4-dihalo-2(5H)-furanones readily react with various nucleophiles, including amines, thiols, and selenophenols, primarily at the C4 position. mdpi.comnih.gov
Polymerization : Emerging research has demonstrated that related 5-alkoxy-2(5H)-furanones can act as cyclic hemiacetal ester monomers in cationic ring-opening copolymerizations with oxiranes. rsc.org This novel transformation yields polymers with ester and acetal (B89532) groups in the main chain, which are degradable by acid hydrolysis. This opens up possibilities for creating new, potentially biodegradable materials derived from this biomass-sourced platform. rsc.org
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules like 5-(acetyloxy)-2(5H)-furanone.
Mechanism Elucidation : DFT calculations have been employed to investigate the mechanisms of various reactions involving the furanone core. For example, computational studies have shed light on the gold(III)-catalyzed synthesis of substituted furans, detailing the energetics of pathways involving unipi.itunipi.it-sigmatropic rearrangements and mdpi.comeurekaselect.com-acyloxy migrations. nih.gov Such studies are crucial for optimizing reaction conditions and predicting the outcomes of new transformations.
Predicting Reactivity and Selectivity : Computational models can predict the most likely sites of reaction and the stereochemical outcomes. DFT has been used to study the feasibility, substituent effects, and mechanism of Diels-Alder reactions involving furan (B31954) derivatives, helping to explain and predict regioselectivity and stereoselectivity.
Supporting Biological Activity Studies : In the context of drug design, DFT studies can provide theoretical support for observed biological activities. By calculating properties like electron transfer capability, researchers can build models that correlate a molecule's electronic structure with its anticancer activity, thereby guiding the design of more potent analogues. rsc.org
Targeted Synthesis of Biologically Active Analogues with Tuned Mechanisms (non-clinical)
The 2(5H)-furanone scaffold is a well-established pharmacophore found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. mdpi.comnih.gov A major future direction is the rational design and synthesis of analogues of 5-(acetyloxy)-2(5H)-furanone with enhanced potency and selectivity for specific molecular targets.
Research has focused on creating libraries of furanone derivatives and screening them for various biological effects. Key areas of investigation include:
Antimicrobial and Quorum Sensing Inhibition : Halogenated furanones, originally discovered in the marine alga Delisea pulchra, are known to interfere with bacterial communication, a process called quorum sensing (QS). unipi.it This mechanism is critical for biofilm formation and virulence in many pathogenic bacteria. unipi.it Synthetic analogues are being developed to act as quorum sensing inhibitors (QSIs), which can enhance the clearance of bacteria like Pseudomonas aeruginosa without directly killing them, potentially reducing the pressure for antibiotic resistance to develop.
Anticancer Activity : Numerous studies have demonstrated the cytotoxic potential of furanone derivatives against various cancer cell lines. nih.govnih.gov Researchers have synthesized novel bis-2(5H)-furanone derivatives that exhibit significant inhibitory activity against glioma cells, with mechanistic studies suggesting that these compounds can induce cell cycle arrest and interact with DNA. nih.gov
A critical component of designing targeted analogues is the systematic study of structure-activity relationships (SAR). By making precise modifications to the furanone scaffold and observing the resulting changes in biological activity, researchers can build a detailed understanding of the molecular features required for efficacy.
Modification of Substituents : SAR studies have shown that the nature and position of substituents on the furanone ring are critical for activity. For example, in a series of 5-arylidene-2(5H)-furanones, the introduction of halogen atoms or a nitro group onto the aromatic ring was found to increase cytotoxicity. nih.gov In another study, chiral sulfonyl derivatives based on 5-(l)-menthyloxy- and 5-(l)-bornyloxy-2(5H)-furanones were synthesized, and their antimicrobial activity was evaluated. The results indicated that these compounds were effective against Gram-positive bacteria and could inhibit biofilm formation. mdpi.comnih.gov
Computational Insights into SAR : Molecular docking and other computational techniques are being used to deepen SAR understanding at the molecular level. Studies on marine-derived furanones as QSIs in P. aeruginosa have used docking simulations to predict how these compounds bind to QS receptor proteins like LasR and RhlR. nih.gov These models suggest that factors such as the length of alkyl chains and the presence of halogens significantly influence binding affinity, providing a rational basis for designing next-generation inhibitors. nih.gov
The table below provides examples of SAR studies on furanone derivatives.
| Furanone Analogue Type | Target/Activity Investigated | Key SAR Finding |
| 5-Arylidene-2(5H)-furanones | Cytotoxicity (Anticancer) | Introduction of halogens or a nitro group on the arylidene moiety increases cytotoxic activity. nih.gov |
| Bis-2(5H)-furanones | Anticancer (Glioma cells) | Specific substitution patterns on the furanone rings lead to compounds with significant inhibitory activity (IC50 = 12.1 μM) and the ability to induce S-phase cell cycle arrest. nih.gov |
| Chiral Sulfonyl 2(5H)-furanones | Antimicrobial / Biofilm Inhibition | Introduction of sulfonyl groups and terpene moieties at the C5 position yields compounds with potent activity against Gram-positive bacteria like S. aureus. mdpi.comnih.gov |
| Halogenated Furanones | Quorum Sensing Inhibition | The presence and position of halogens (e.g., bromine) enhance binding affinity to QS receptor proteins, thereby inhibiting virulence factor production and biofilm formation. nih.govnih.gov |
Integration with Flow Chemistry and Automated Synthesis for Scalability
The industrial-scale production of 2(5H)-Furanone, 5-(acetyloxy)- and its derivatives is increasingly looking towards advanced manufacturing technologies to enhance efficiency, safety, and scalability. Flow chemistry and automated synthesis represent a significant leap forward from traditional batch processing for this class of compounds.
Continuous flow synthesis has been demonstrated as a versatile and efficient methodology for producing butenolides, the core structure of 2(5H)-Furanone. rsc.org This approach involves the continuous pumping of reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. For the synthesis of furanone derivatives, flow chemistry offers several key advantages over conventional batch methods. These include superior heat transfer, which is critical for managing exothermic reactions, and enhanced safety by minimizing the volume of hazardous materials present at any given time. mdpi.com
Automated synthesis platforms can be integrated with these continuous flow setups to accelerate process optimization. dtu.dk Algorithms can be employed to systematically vary reaction conditions, rapidly identifying the optimal parameters for yield and purity. This automated approach not only speeds up development but also facilitates the creation of libraries of furanone derivatives for screening in various applications. The combination of flow chemistry and automation provides a powerful toolkit for making the synthesis of compounds like 2(5H)-Furanone, 5-(acetyloxy)- more efficient, safer, and economically viable on an industrial scale. mdpi.comdtu.dk
Table 1: Comparison of Batch vs. Flow Synthesis for Furanone Production
| Feature | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Scalability | Difficult; often requires re-optimization for larger vessels. | Straightforward; achieved by extending operational time or "scaling out" with parallel reactors. rsc.org |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer with small reaction volumes and superior heat exchange. mdpi.com |
| Heat & Mass Transfer | Often inefficient and non-uniform, leading to side products. | Highly efficient and controlled, improving reaction selectivity and yield. mdpi.com |
| Process Control | Limited; parameters like temperature can vary within the vessel. | Precise control over temperature, pressure, and residence time. rsc.org |
| Integration | Difficult to couple multiple reaction steps. | Enables easy coupling of multiple reaction steps without intermediate isolation. mdpi.com |
Exploration of Industrial Applications (excluding specific product formulations or dosages)
The industrial utility of 2(5H)-Furanone, 5-(acetyloxy)- is intrinsically linked to the versatile chemistry of its core structure and its precursor, 5-hydroxy-2(5H)-furanone (5H5F). A significant area of application is its role as a bio-based platform chemical. acs.orgacs.orgchemrxiv.org Derived from the catalytic oxidation of furfural, which is produced from biomass, 5H5F serves as a key intermediate in the synthesis of a variety of valuable C4 industrial chemicals that are traditionally sourced from petroleum. acs.orgresearchgate.net
The reactivity of the 5H5F platform allows for its conversion into several high-demand chemicals through processes like oxidation, reduction, and reductive aminolysis. acs.orgchemrxiv.org This positions the furanone core as a central building block in the move towards more sustainable chemical manufacturing. The ability to produce these chemicals from a renewable feedstock is a major driver of industrial interest. acs.org
Beyond its role as a platform chemical, the 2(5H)-furanone scaffold is recognized as a key structural motif in many biologically active compounds and natural products. nih.gov Consequently, it serves as an important synthon, or building block, in the field of organic synthesis. researchgate.net Its functional handles allow for diverse chemical transformations, enabling the construction of more complex molecular architectures for use in various sectors.
Another emerging industrial application is in the development of anti-biofilm agents. The 2(5H)-furanone structure is known to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism that regulates the formation of biofilms. unipi.itnih.gov Biofilms pose significant industrial challenges, causing issues such as biofouling on ship hulls, industrial pipelines, and water filtration membranes. Furanone derivatives have shown promise in preventing the formation of these problematic bacterial communities. nih.gov This application is of great interest for creating advanced materials and coatings with anti-fouling properties.
Table 2: Potential Industrial C4 Chemicals Derived from the 5-Hydroxy-2(5H)-furanone Platform
| Derived Chemical | Chemical Class | Potential Industrial Uses | Citation |
|---|---|---|---|
| Maleic Acid | Dicarboxylic Acid | Production of unsaturated polyester (B1180765) resins, lubricant additives, and agricultural chemicals. | acs.orgacs.org |
| γ-Butyrolactone (GBL) | Lactone / Solvent | Solvent in electronics and polymers; precursor to other chemicals. | acs.orgresearchgate.net |
| 1,4-Butanediol (BDO) | Diol | Production of plastics, polyurethanes, and elastic fibers. | acs.orgresearchgate.net |
| 2-Pyrrolidone | Lactam / Solvent | Industrial solvent; intermediate in the production of pharmaceuticals and nylon precursors. | acs.org |
| Tetrahydrofuran (THF) | Ether / Solvent | Industrial solvent for PVC and in polymer science. | acs.org |
Q & A
Q. Methodological Recommendations
- Synthesis: Optimize acetylation using microwave-assisted protocols (60°C, 30 min) to minimize side reactions .
- Analysis: Combine GC-MS (for volatility) with UPLC-QTOF-MS (for polar derivatives) .
- Bioactivity Testing: Use standardized CLSI microdilution assays with Staphylococcus aureus (ATCC 25923) as a control .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
